1-(3-Methylphenyl)cyclopropanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(3-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVWKLPXGCGYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254629 | |
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-16-1 | |
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the compound's behavior and characteristics. Due to the limited availability of experimental data for this specific molecule, this guide combines known values with predicted data from reputable computational models. Detailed experimental protocols for determining these key properties are also provided to facilitate further laboratory investigation.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | Predicted: 85-95 °C | Computational Prediction |
| Boiling Point | Predicted: 300-320 °C | Computational Prediction |
| Aqueous Solubility | Predicted: -2.5 to -3.5 (log mol/L) | Computational Prediction |
| pKa | Predicted: 4.5 - 5.0 | Computational Prediction |
| LogP | Predicted: 2.3 - 2.8 | Computational Prediction |
Note: Predicted values are estimates generated from computational models (e.g., ChemAxon, ACD/Percepta, Molinspiration, Osiris Property Explorer) and should be confirmed by experimental data.
Experimental Protocols
To enable the empirical determination and verification of the physicochemical properties of this compound, the following detailed experimental protocols are provided.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the compound transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is pure and dry.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
Record the temperature at which the first drop of distillate is collected in the receiving flask.
-
Continue to monitor the temperature. The boiling point is the stable temperature at which the liquid is actively boiling and condensing.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
pH meter
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of purified water or a buffer of a specific pH in a glass vial.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Determine the concentration of the compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The resulting concentration is the aqueous solubility of the compound at that temperature and pH.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
Potentiometer (pH meter) with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of purified water (co-solvents like methanol or DMSO may be used if solubility is low, but this will affect the apparent pKa).
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the titration curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water.
Apparatus:
-
Separatory funnels or glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated n-octanol and water by mixing them and allowing the phases to separate.
-
Accurately weigh a sample of this compound and dissolve it in either the aqueous or the n-octanol phase.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
-
Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Interplay of Physicochemical Properties
The physicochemical properties of a molecule are not independent but are interconnected, influencing each other and collectively determining the compound's overall behavior. The following diagram illustrates the logical relationships between the key properties of this compound.
Synthesis of 1-(3-Methylphenyl)cyclopropanecarboxylic acid from 3-bromophenylacetonitrile
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route commences with 3-bromophenylacetonitrile and proceeds through three key transformations: a palladium-catalyzed cross-coupling for methylation, a phase-transfer catalyzed cyclopropanation, and a subsequent nitrile hydrolysis. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a carbocyclic compound incorporating a cyclopropane ring, a structural motif known to impart unique conformational constraints and metabolic stability in drug candidates. The synthesis of such substituted cyclopropanes is a topic of significant interest. This guide details a reliable and scalable three-step pathway starting from the commercially available 3-bromophenylacetonitrile. The synthesis involves:
-
Methylation: Conversion of the aryl bromide to a methylarene via a Negishi cross-coupling reaction.
-
Cyclopropanation: Formation of the cyclopropane ring via alkylation of the benzylic position with 1,2-dibromoethane under phase-transfer catalysis.
-
Hydrolysis: Conversion of the intermediate nitrile to the final carboxylic acid product.
Each step has been optimized to provide good to excellent yields, and detailed experimental procedures are provided herein.
Overall Synthetic Pathway
The synthesis of this compound from 3-bromophenylacetonitrile is accomplished via the following three-stage process.
Caption: Overall three-step synthetic route.
Experimental Protocols and Data
Step 1: Synthesis of 3-Methylphenylacetonitrile (Negishi Coupling)
The first step involves a palladium-catalyzed Negishi cross-coupling reaction to replace the bromo substituent with a methyl group. This reaction is known for its high functional group tolerance.[1][2][3][4]
Caption: Logical relationship for Negishi coupling.
Experimental Protocol:
-
Apparatus Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Reagent Charging: To the flask are added 3-bromophenylacetonitrile (10.0 g, 51.0 mmol), palladium(II) acetate (0.23 g, 1.02 mmol, 2 mol%), and CPhos ligand (0.55 g, 1.12 mmol, 2.2 mol%). Anhydrous tetrahydrofuran (THF, 100 mL) is then added via cannula.
-
Reaction Execution: The mixture is stirred at room temperature until the catalyst and ligand are fully dissolved. A solution of methylzinc chloride (0.5 M in THF, 122 mL, 61.2 mmol, 1.2 equiv) is then added dropwise over 20 minutes.
-
Reaction Monitoring: The reaction mixture is heated to 60 °C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methylphenylacetonitrile as a pale yellow oil.
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material | 3-Bromophenylacetonitrile |
| Product | 3-Methylphenylacetonitrile |
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
| Ligand Loading | 2.2 mol% CPhos |
| Reagent | Methylzinc Chloride (1.2 equiv) |
| Solvent | THF |
| Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-92% |
Step 2: Synthesis of 1-(3-Methylphenyl)cyclopropanecarbonitrile (Cyclopropanation)
The formation of the cyclopropane ring is achieved by the alkylation of 3-methylphenylacetonitrile with 1,2-dibromoethane using a strong base in a biphasic system, facilitated by a phase-transfer catalyst.[5]
Caption: Experimental workflow for cyclopropanation.
Experimental Protocol:
-
Apparatus Setup: A 500 mL four-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reagent Charging: The flask is charged with 3-methylphenylacetonitrile (6.0 g, 45.8 mmol), 1,2-dibromoethane (12.9 g, 68.7 mmol, 1.5 equiv), and benzyltriethylammonium chloride (1.04 g, 4.58 mmol, 10 mol%).
-
Reaction Execution: A 50% aqueous solution of sodium hydroxide (60 mL) is added to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 30-40 °C using a water bath for the initial phase. After the initial exotherm subsides, the mixture is heated to 45 °C and stirred vigorously for 8-12 hours.
-
Reaction Monitoring: The reaction progress is monitored by GC-MS, observing the disappearance of the starting material.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water (100 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with toluene (2 x 50 mL). The combined organic layers are washed successively with water (50 mL), dilute hydrochloric acid (1 M, 50 mL), and brine (50 mL). The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield 1-(3-methylphenyl)cyclopropanecarbonitrile.
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | 3-Methylphenylacetonitrile |
| Product | 1-(3-Methylphenyl)cyclopropanecarbonitrile |
| Reagents | 1,2-Dibromoethane (1.5 equiv), 50% aq. NaOH |
| Catalyst | Benzyltriethylammonium Chloride (10 mol%) |
| Solvent | Toluene / Water (Biphasic) |
| Temperature | 45 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 75-85% |
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7][8][9] The protocol below describes a robust base-catalyzed hydrolysis followed by acidification.[10]
Experimental Protocol:
-
Apparatus Setup: A 250 mL round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.
-
Reagent Charging: To the flask are added 1-(3-methylphenyl)cyclopropanecarbonitrile (5.0 g, 31.8 mmol) and a 20% aqueous solution of sodium hydroxide (100 mL).
-
Reaction Execution: The mixture is heated to reflux (approximately 105-110 °C) and maintained for 12-18 hours. The reaction should become a homogeneous solution as the hydrolysis proceeds.
-
Reaction Monitoring: The reaction can be monitored by TLC by taking aliquots, acidifying them, extracting with ether, and spotting against the starting material. The reaction is complete when the starting nitrile is no longer detectable.
-
Work-up and Purification: The reaction mixture is cooled in an ice bath. Concentrated hydrochloric acid is carefully added dropwise with stirring until the pH of the solution is approximately 1-2, at which point a white precipitate of the carboxylic acid forms. The precipitate is collected by vacuum filtration and washed with cold water (3 x 30 mL). The crude solid is then recrystallized from an ethanol/water mixture to afford pure this compound as a white crystalline solid.
Quantitative Data for Step 3:
| Parameter | Value |
| Starting Material | 1-(3-Methylphenyl)cyclopropanecarbonitrile |
| Product | This compound |
| Reagents | 20% aq. NaOH, conc. HCl |
| Solvent | Water |
| Temperature | Reflux (105-110 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield | 88-95% |
Conclusion
This guide has outlined a reliable and well-documented synthetic route for the preparation of this compound from 3-bromophenylacetonitrile. The three-step sequence, involving Negishi coupling, phase-transfer catalyzed cyclopropanation, and nitrile hydrolysis, provides a practical approach for obtaining this valuable compound in high overall yield. The detailed protocols and quantitative data presented herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Molecular structure and weight of 1-(3-Methylphenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 1-(3-Methylphenyl)cyclopropanecarboxylic acid. It includes a detailed, adaptable protocol for its synthesis and an exploration of the potential biological significance of the broader class of cyclopropane-containing molecules.
Molecular Structure and Properties
This compound is an aromatic carboxylic acid featuring a cyclopropane ring substituted with a 3-methylphenyl group at the C1 position. The presence of the strained three-membered ring and the aromatic moiety imparts unique chemical and physical properties to the molecule.
Molecular Formula: C₁₁H₁₂O₂
Molecular Weight: 176.21 g/mol [1][2]
Physicochemical Data
Due to the limited availability of experimental data for this specific compound, the following table includes predicted values and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 886366-16-1 | [1] |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO, methanol, ethanol. Sparingly soluble in water. (Predicted) | General knowledge |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the structure of this compound and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group (in the range of 7.0-7.5 ppm), a singlet for the methyl group protons (around 2.3 ppm), and multiplets for the diastereotopic cyclopropyl methylene protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the aromatic carbons (including the methyl-substituted and ipso-carbons), the methyl carbon, and the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹, a strong C=O stretching absorption around 1700 cm⁻¹, and C-H stretching bands for the aromatic and aliphatic protons.
Synthesis of this compound
A viable synthetic route to this compound involves a two-step process: the formation of the cyclopropane ring via alkylation of a nitrile, followed by hydrolysis to the carboxylic acid. The following is a representative experimental protocol adapted from general procedures for the synthesis of similar 1-arylcyclopropanecarboxylic acids.[2]
Experimental Workflow
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(3-Methylphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Spectroscopic Data Analysis
Due to the limited availability of direct experimental spectra for this compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are derived from the analysis of the structurally similar compound, 1-phenylcyclopropanecarboxylic acid, and established principles of substituent effects in spectroscopy.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl, and methyl protons. The presence of the methyl group at the meta position of the phenyl ring will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (ortho to COOH) | 7.2 - 7.4 | m | 2H |
| Aromatic CH (para to COOH) | 7.1 - 7.3 | m | 1H |
| Aromatic CH (ortho to CH₃) | 7.0 - 7.2 | m | 1H |
| Methyl (CH₃) | 2.3 - 2.4 | s | 3H |
| Cyclopropyl CH₂ | 1.2 - 1.8 | m | 4H |
| Carboxylic Acid OH | 10.0 - 13.0 | br s | 1H |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton is concentration-dependent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the known values for 1-phenylcyclopropanecarboxylic acid and the expected electronic effects of the methyl substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 178 - 182 |
| Aromatic C (ipso-COOH) | 140 - 143 |
| Aromatic C (ipso-CH₃) | 138 - 140 |
| Aromatic CH | 125 - 130 |
| Quaternary Cyclopropyl C | 25 - 30 |
| Cyclopropyl CH₂ | 15 - 20 |
| Methyl (CH₃) | 20 - 22 |
Predicted IR Data
The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium-Weak |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-H bend (out-of-plane, Aromatic) | 690-900 | Strong |
Experimental Protocols
A general and robust method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α-alkylation of an arylacetonitrile derivative followed by hydrolysis.[1] This approach can be readily adapted for the preparation of this compound.
Synthesis of 1-(3-Methylphenyl)cyclopropanecarbonitrile
-
Reaction Setup: To a stirred solution of 3-methylphenylacetonitrile in a suitable solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH) under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopropanation: To the resulting anion, add 1,2-dibromoethane dropwise at a controlled temperature (typically 0-25 °C).
-
Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude 1-(3-methylphenyl)cyclopropanecarbonitrile.
Hydrolysis to this compound
-
Hydrolysis: The crude nitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, refluxing with a strong acid like concentrated hydrochloric acid or sulfuric acid is effective.
-
Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled, and the carboxylic acid product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent system.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and spectroscopic workflow for this compound.
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The predicted data serves as a valuable reference for researchers in the identification and characterization of this compound.
References
Biological Activity of Substituted Phenylcyclopropane Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylcyclopropane carboxamides represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. Their rigid cyclopropane core, combined with the diverse substitution possibilities on the phenyl and carboxamide moieties, allows for fine-tuning of their pharmacological properties. This guide provides an in-depth overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
Overview of Biological Activities
Substituted phenylcyclopropane carboxamides have demonstrated significant potential in several therapeutic areas, including:
-
Antimicrobial Activity: These compounds have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.
-
Anticancer Activity: A number of derivatives have exhibited potent antiproliferative effects against various cancer cell lines. The underlying mechanisms include the induction of cell cycle arrest and the activation of DNA damage response pathways.
-
Neurological Activity: Certain substituted phenylcyclopropane carboxamides act as sodium channel blockers, suggesting their potential in the treatment of neurological disorders such as epilepsy and neuropathic pain.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for representative substituted phenylcyclopropane carboxamides, facilitating a comparative analysis of their potency.
Table 1: Antimicrobial Activity of Substituted Phenylcyclopropane Carboxamides
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| F8 | Candida albicans | 16 | [1] |
| F9 | Escherichia coli | 32 | [2] |
| F24 | Candida albicans | 16 | [1] |
| F42 | Candida albicans | 16 | [1] |
| F5, F9, F29, F53 | Staphylococcus aureus | 32-64 | [2] |
| F9, F31, F45 | Escherichia coli | 32-64 | [2] |
| F5, F7, F9, F22, F23, F32, F49, F50, F51 | Candida albicans | 32-64 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Substituted Phenylcyclopropane Carboxamides
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| 13b | K562 (Leukemia) | GI50 | Not specified | [3] |
| 1-phenylcyclopropane carboxamide derivatives | U937 (Leukemia) | IC50 | Varies | [4][5] |
| 17b | K562 (Leukemia) | GI50 | Not specified | [3] |
GI50: 50% Growth Inhibition; IC50: 50% Inhibitory Concentration
Table 3: Sodium Channel Blocking Activity of Phenylcyclopropane Carboxamide Analogs
| Compound Class | Target | Activity Metric | Potency | Reference |
| 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives | Na(V)1.7 | IC50 | Varies | [6] |
IC50: 50% Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1][7][8]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The culture medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[3][5][6][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and treated with test compounds.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a luminometer. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Mechanistic Assays
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][16][17][18]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Staining: The fixed cells are washed with PBS and then stained with the PI staining solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western blotting is used to detect specific proteins, such as phosphorylated ATM (p-ATM) and phosphorylated H2AX (γH2AX), which are markers of the DNA damage response.[19][20][21][22][23]
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-p-ATM, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-ATM and γH2AX. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.
This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme, a key enzyme in sterol biosynthesis in fungi.[2][24][25][26][27]
Materials:
-
Recombinant CYP51 enzyme
-
Cytochrome P450 reductase
-
Substrate (e.g., lanosterol or a fluorescent probe like BOMCC)
-
NADPH
-
Test compounds
-
Assay buffer
-
Detection system (e.g., LC-MS for product formation or a fluorometer for fluorescent probes)
Procedure:
-
Reaction Setup: A reaction mixture containing the CYP51 enzyme, reductase, and test compound at various concentrations is prepared in an assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate and NADPH.
-
Incubation: The reaction is incubated at 37°C for a specific time.
-
Detection and Analysis: The reaction is stopped, and the amount of product formed (or the change in fluorescence) is measured. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activity of substituted phenylcyclopropane carboxamides.
Caption: General experimental workflow for the investigation of substituted phenylcyclopropane carboxamides.
Caption: Mechanism of antifungal activity via CYP51 inhibition.
Caption: DNA damage response pathway induced by anticancer phenylcyclopropane carboxamides.[3]
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A quasi-quantitative dual multiplexed immunoblot method to simultaneously analyze ATM and H2AX Phosphorylation in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. molbiolcell.org [molbiolcell.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 27. cypex.co.uk [cypex.co.uk]
Role of cyclopropane carboxylic acid derivatives in ethylene biosynthesis
An In-Depth Technical Guide on the Role of Cyclopropane Carboxylic Acid Derivatives in Ethylene Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ethylene is a crucial gaseous plant hormone that regulates a wide array of physiological processes, from seed germination to fruit ripening and senescence. The ability to control ethylene production is of significant interest in agriculture and plant biotechnology. The biosynthesis of ethylene is a simple yet elegant two-step pathway, with 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor. Cyclopropane carboxylic acid (CCA) derivatives, due to their structural similarity to ACC, have emerged as a significant class of molecules for modulating ethylene production. This guide provides a technical overview of the ethylene biosynthesis pathway, the role and mechanism of action of CCA derivatives as inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their study.
The Ethylene Biosynthesis Pathway
In higher plants, ethylene synthesis proceeds via a well-characterized pathway starting from the amino acid methionine. The two central enzymatic steps unique to this pathway are the conversion of S-adenosyl-L-methionine (SAM) to ACC, and the subsequent oxidation of ACC to ethylene.[1][2]
-
ACC Synthase (ACS): The first committed and often rate-limiting step is catalyzed by ACC synthase (ACS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] ACS converts SAM into ACC and 5'-methylthioadenosine (MTA). MTA is efficiently recycled back to methionine via the Yang Cycle, ensuring a sustained supply of the precursor for continuous ethylene production.
-
ACC Oxidase (ACO): The final step is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[1][4] ACO is a non-heme iron(II) and ascorbate-dependent dioxygenase.[4] The reaction requires molecular oxygen and is activated by bicarbonate (CO2).[5] It yields ethylene, carbon dioxide, and cyanide. The cyanide is detoxified by the plant into β-cyanoalanine.[1]
The regulation of ACS and ACO gene expression and protein stability allows plants to precisely control ethylene production in response to developmental cues and environmental stresses.[4]
Role of Cyclopropane Carboxylic Acid Derivatives
CCA derivatives primarily function as modulators of ethylene biosynthesis by targeting the enzyme ACC oxidase. Their structural analogy to the native substrate, ACC, is the basis for their mechanism of action.
Mechanism of Action: Competitive Inhibition
Most studied CCA derivatives act as competitive inhibitors of ACC oxidase.[6] They possess the core cyclopropane ring structure of ACC, allowing them to bind to the active site of the ACO enzyme. However, due to differences in their substituent groups, they cannot be successfully oxidized to form ethylene. By occupying the active site, they prevent or reduce the binding of the natural substrate, ACC, thereby decreasing the overall rate of ethylene production.
Several closely related molecules have been identified as competitive inhibitors of ACO activity, including cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) .[6] Conversely, some analogs can act as substrate mimics, leading to an increase in ethylene production.[6]
Quantitative Data on Inhibitor Efficacy
The effectiveness of enzyme inhibitors is quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. While specific numerical data is often embedded within subscription-access literature, studies have characterized the inhibitory strength of various ACC analogs.
| Compound | Target Enzyme | Mechanism of Action | Efficacy (Ki / IC50) |
| Cyclopropane-1,1-dicarboxylic acid (CDA) | ACC Oxidase | Competitive Inhibitor | Identified as a potent inhibitor of apple ACO. Specific Ki values are detailed in studies such as Dourtoglou et al. (1999).[6] |
| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | ACC Oxidase | Competitive Inhibitor | Demonstrated strong inhibitory effects on ACO activity. Quantitative analysis and Ki determination are available in Dourtoglou et al. (1999).[6] |
| 2-Methylcyclopropanecarboxylic acid | ACC Oxidase | Competitive Inhibitor | Functions as a competitive inhibitor, leading to reduced ethylene biosynthesis.[6] |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Competitive Inhibitor | A well-known inhibitor of ACS, not ACO. Included for comparison. IC50 for Arabidopsis ACS5 is ~0.7 µM. |
Experimental Protocols
Evaluating the effect of cyclopropane carboxylic acid derivatives on ethylene biosynthesis involves a combination of in vitro enzyme assays and in vivo gas measurements.
Protocol 1: In Vitro ACC Oxidase (ACO) Inhibition Assay
This protocol determines the direct effect of a CCA derivative on the enzymatic activity of purified ACC oxidase.
1. Expression and Purification of Recombinant ACO:
- Clone the coding sequence of the target ACO (e.g., Arabidopsis thaliana AtACO2) into a bacterial expression vector (e.g., pET28a).
- Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
- Grow bacterial cultures to an optimal density (e.g., OD600 of 0.8) and induce protein expression with IPTG (e.g., 0.5 mM final concentration) overnight at a reduced temperature (e.g., 18°C).
- Harvest cells by centrifugation, lyse them (e.g., by sonication), and clarify the lysate.
- Purify the recombinant His-tagged ACO protein using affinity chromatography (e.g., Ni-NTA column) followed by further purification steps like ion-exchange chromatography if necessary.
- Confirm protein purity via SDS-PAGE and determine the concentration (e.g., using a NanoDrop spectrophotometer).
2. In Vitro Activity Assay:
- Prepare a fresh activity buffer containing: 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, 0.1 mM DTT, and 20 µM FeSO₄.[1][7]
- Set up reactions in 4-5 mL airtight gas chromatography (GC) vials.
- To each vial, add the activity buffer, a known concentration of purified ACO protein (e.g., 5 µg), and the ACC substrate (e.g., 1 mM).
- For inhibition studies, add the CCA derivative at a range of concentrations to different vials. Include a control with no inhibitor.
- Seal the vials and incubate for a set time (e.g., 60 minutes) at a constant temperature (e.g., 30°C) with shaking.
- Stop the reaction (often by placing on ice).
- Analyze the ethylene produced in the vial's headspace using gas chromatography (see Protocol 5.2).
3. Data Analysis:
- Calculate the rate of ethylene production for each inhibitor concentration.
- Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
- Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the Ki and the mode of inhibition (e.g., using Lineweaver-Burk plots).
Protocol 2: In Vivo Ethylene Measurement
This protocol measures the effect of a CCA derivative on ethylene production in whole plant tissues.
1. Plant Material and Treatment:
- Grow seedlings (e.g., Arabidopsis) under sterile conditions on Murashige and Skoog (MS) agar medium. For studies on etiolated seedlings, grow in complete darkness.
- Prepare MS medium plates or liquid cultures containing various concentrations of the CCA derivative to be tested. Include a positive control (e.g., ACC treatment to induce ethylene) and a negative control (no treatment).
- Transfer seedlings or place seeds onto the treatment media.
2. Ethylene Accumulation:
- Place a set number of seedlings (or a specific amount of plant tissue, like leaf discs) into airtight GC vials (e.g., 10 mL) containing the treatment medium.
- Seal the vials and incubate under controlled conditions (e.g., 4 days in the dark at 21°C) to allow ethylene to accumulate in the headspace.
3. Gas Chromatography (GC) Analysis:
Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from each vial.
Manually or automatically inject the sample into a gas chromatograph equipped with a suitable column (e.g., capillary carboxen plot column) and a flame ionization detector (FID), which is highly sensitive to hydrocarbons like ethylene.
The GC separates the gases, and the FID detects and quantifies the amount of ethylene.
Calculate the ethylene production rate, often normalized to the fresh weight of the plant material and the incubation time (e.g., nL g⁻¹ h⁻¹).
Caption: General experimental workflow for in vitro and in vivo analysis. Conclusion
Cyclopropane carboxylic acid derivatives represent a vital chemical tool for both fundamental research and agricultural applications. By acting as potent, often competitive, inhibitors of ACC oxidase, they allow for the targeted modulation of ethylene biosynthesis. This enables detailed studies into the role of ethylene in plant development and stress responses. Furthermore, these compounds hold potential for commercial use in delaying fruit ripening and extending the post-harvest life of horticultural products, offering a valuable strategy for improving food preservation and quality. Continued research, including in silico drug design and in vitro screening, promises the development of new, even more effective and specific regulators of the ethylene pathway.[8]
References
- 1. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
- 7. Biology and Biotechnology of the Plant Hormone Ethylene II by A.K. Kanellis, Hardcover | Barnes & Noble® [barnesandnoble.com]
- 8. books.google.cn [books.google.cn]
An In-depth Technical Guide to the Initial Synthesis and Characterization of 1-(m-tolyl)cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of key 1-(m-tolyl)cyclopropane derivatives. The methodologies outlined are based on established and reliable chemical transformations, offering a foundational platform for the synthesis of more complex molecules for applications in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and characterization data for 1-(m-tolyl)cyclopropane-1-carbonitrile and its hydrolysis product, 1-(m-tolyl)cyclopropane-1-carboxylic acid.
Synthetic Pathways
The primary synthetic route for 1-(m-tolyl)cyclopropane derivatives commences with the cyclopropanation of 3-methylphenylacetonitrile (m-tolylacetonitrile). This is followed by the hydrolysis of the resulting cyclopropyl nitrile to the corresponding carboxylic acid. This two-step process is an efficient method for producing these valuable building blocks.
Caption: Synthetic pathway for 1-(m-tolyl)cyclopropane derivatives.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous aryl cyclopropane derivatives.
2.1. Synthesis of 1-(m-tolyl)cyclopropane-1-carbonitrile
This procedure details the cyclopropanation of m-tolylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.
The Rise of the Small Ring: A Technical Guide to the Discovery and Background of Novel Cyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile scaffold in modern medicinal chemistry and agrochemical research.[1] Its inherent ring strain and unique electronic properties impart rigid, defined conformations that can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.[2][3] This technical guide provides an in-depth exploration of the discovery and background of novel cyclopropanecarboxylic acids, offering a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics and crop protection agents.
This guide will delve into the synthesis, biological evaluation, and mechanisms of action of several classes of novel cyclopropanecarboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Synthetic Strategies for Cyclopropanecarboxylic Acid Analogs
The construction of the cyclopropane ring is a key step in the synthesis of these valuable compounds. Various methodologies have been developed, ranging from classical approaches to modern catalytic systems.
Classical Synthesis of Cyclopropanecarboxylic Acid
A traditional and well-established method for the synthesis of the parent cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide.[4] This method, while effective, often requires harsh reaction conditions. An alternative classic approach starts with the reaction of γ-chlorobutyronitrile with a strong base like sodium hydroxide.[5]
Malonic Ester Synthesis Approach
A more contemporary and versatile method utilizes the malonic ester synthesis. This approach typically involves the reaction of a dialkyl malonate with 1,2-dihaloethane in the presence of a base. The resulting cyclopropane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to yield the desired cyclopropanecarboxylic acid.[5]
Modern Photoredox-Catalyzed Synthesis
Recent advances have led to the development of elegant photoredox-catalyzed methods for the synthesis of functionalized cyclopropanes from carboxylic acids.[1] These reactions often proceed through a decarboxylative radical addition–polar cyclization cascade, offering mild reaction conditions and broad functional group tolerance.[1]
Case Studies of Novel Cyclopropanecarboxylic Acid Derivatives
The following sections will explore specific examples of novel cyclopropanecarboxylic acid derivatives, highlighting their discovery, biological activity, and underlying mechanisms.
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of various cancers.[6] A series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and identified as potent inhibitors of c-Met kinase.[7]
| Compound | c-Met IC50 (μM) | A549 IC50 (μM) | H460 IC50 (μM) | HT-29 IC50 (μM) |
| 26a | 0.016 | 1.59 | 0.72 | 0.56 |
Table 1: In vitro inhibitory activities of a promising c-Met kinase inhibitor.[7]
A general synthetic route involves the amidation of a substituted 4-phenoxypyridine amine with cyclopropanecarbonyl chloride. The 4-phenoxypyridine core is typically assembled via a nucleophilic aromatic substitution reaction between a 4-chloropyridine derivative and a substituted phenol.
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[8] This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[6][8] The novel cyclopropanecarboxamide derivatives act as ATP-competitive inhibitors, blocking the kinase activity of c-Met and thereby inhibiting these downstream oncogenic signals.
Cyclopropane-1,1-dicarboxylic Acid Analogues as Herbicidal Agents Targeting Ketol-Acid Reductoisomerase (KARI)
The branched-chain amino acid (BCAA) biosynthesis pathway is essential for plants and microorganisms but absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[9] Ketol-acid reductoisomerase (KARI) is a key enzyme in this pathway, and novel cyclopropane-1,1-dicarboxylic acid (CPD) analogues have been designed and synthesized as KARI inhibitors.[9]
| Compound | Target | Ki (μM) |
| CPD | M. tuberculosis KARI | 3.03 |
| CPD | C. jejuni KARI | 0.59 |
| Hoe 704 | M. tuberculosis KARI | 0.30 |
| Hoe 704 | C. jejuni KARI | 0.11 |
| IpOHA | M. tuberculosis KARI | Potent |
| IpOHA | C. jejuni KARI | Potent |
Table 2: Inhibition constants (Ki) of CPD and other inhibitors against KARI from different microorganisms.
A common laboratory-scale synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst. The resulting diethyl cyclopropane-1,1-dicarboxylate is then hydrolyzed to the diacid.
Step 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate A mixture of diethyl malonate and 1,2-dibromoethane is vigorously stirred with an aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride).[10]
Step 2: Hydrolysis to Cyclopropane-1,1-dicarboxylic Acid The crude diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed by heating with a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid).[10] The product can be purified by recrystallization.
KARI catalyzes a two-step reaction: an alkyl migration followed by an NADPH-dependent reduction.[11] CPD and its analogues act as competitive inhibitors, likely mimicking a transition state of the substrate in the enzyme's active site.[9] This inhibition blocks the biosynthesis of essential branched-chain amino acids, leading to plant death.
Quinoxaline Derivatives Containing a Cyclopropane Moiety as ASK1 Inhibitors for Nonalcoholic Steatohepatitis (NASH)
Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of cellular stress responses and has been implicated in the pathogenesis of nonalcoholic steatohepatitis (NASH).[2][12] Novel quinoxaline derivatives incorporating a cyclopropane moiety have been developed as potent ASK1 inhibitors.
| Compound | ASK1 IC50 (nM) |
| 4 | 147 |
| 12c | 117.61 |
| 26e | 30.17 |
| GS-4997 (Selonsertib) | - |
Table 3: In vitro inhibitory activity of quinoxaline-based ASK1 inhibitors.
The synthesis of these complex molecules typically involves a multi-step sequence. A key step is the amidation reaction between a quinoxaline-2-carboxylic acid and a substituted amine containing the cyclopropane moiety. The quinoxaline core and the cyclopropane-containing amine are themselves synthesized through dedicated synthetic routes.
Under conditions of cellular stress (e.g., oxidative stress, endoplasmic reticulum stress), ASK1 is activated and initiates a downstream signaling cascade involving the phosphorylation of MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively.[1][4] This signaling cascade contributes to inflammation, apoptosis, and fibrosis, key pathological features of NASH.[2] The novel quinoxaline-cyclopropane inhibitors bind to the ATP-binding site of ASK1, preventing its activation and blocking the downstream signaling events.
Conclusion
The exploration of novel cyclopropanecarboxylic acids continues to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The unique structural and electronic properties of the cyclopropane ring offer a distinct advantage in the design of molecules with high potency and specificity. As synthetic methodologies become more sophisticated and our understanding of the biological roles of these compounds deepens, we can anticipate the development of even more innovative and impactful cyclopropane-containing molecules in the years to come. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.
References
- 1. Nonalcoholic Steatohepatitis Promoting Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic mining of ASK1 regulators to unravel the intricate PPI interfaces for the discovery of small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver ASK1 protects from non-alcoholic fatty liver disease and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Liver ASK1 protects from non‐alcoholic fatty liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Methylphenyl)cyclopropanecarboxylic Acid: Safety, Handling, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Methylphenyl)cyclopropanecarboxylic acid (CAS 886366-16-1) is not publicly available. The following safety and handling information is extrapolated from data on structurally related cyclopropanecarboxylic acid derivatives. It is imperative to treat this compound with the caution required for a novel chemical entity and to perform a thorough risk assessment before handling.
Executive Summary
This technical guide provides a comprehensive overview of the known safety precautions, handling procedures, and synthetic approaches for this compound and its analogs. Due to the absence of a specific Safety Data Sheet for the target compound, this guide synthesizes information from various sources on similar chemical structures to offer a robust framework for safe laboratory conduct and experimental design. This document is intended to support researchers and drug development professionals in the safe and effective use of this class of compounds.
Safety and Handling Precautions
Based on the safety profiles of analogous cyclopropanecarboxylic acid derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to be skin and eye irritation, with the potential for respiratory tract irritation.
Hazard Identification and Classification (Inferred)
The following table summarizes the potential hazards associated with this compound, based on data from related compounds.
| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Statement Codes (Inferred) |
| Skin Irritation | H315: Causes skin irritation.[1] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1] | P264, P270, P301+P312, P330, P501 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][4] |
Fire-Fighting Measures
| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards |
| Dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][4] | Do not use a heavy water stream. | Thermal decomposition may produce carbon monoxide and carbon dioxide. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Experimental Protocols: Synthesis of 1-Arylcyclopropanecarboxylic Acids
While a specific protocol for this compound is not detailed in the provided search results, a general and widely applicable method involves the cyclopropanation of an appropriately substituted styrene derivative or the α-alkylation of a phenylacetonitrile derivative. A generalized workflow is presented below.
Generalized Synthetic Workflow
References
Methodological & Application
Application Notes and Protocols for Malonate-Based Cyclopropanation for 1-Arylcyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arylcyclopropanecarboxylic acids represent a privileged structural motif in medicinal chemistry. The inherent conformational rigidity and unique electronic properties of the cyclopropane ring can impart favorable pharmacological characteristics to drug candidates, including enhanced potency, improved metabolic stability, and better tissue distribution. This document provides detailed application notes and experimental protocols for the synthesis of 1-arylcyclopropanecarboxylic acids utilizing a malonate-based cyclopropanation strategy. The primary approach involves a Michael-initiated ring closure (MIRC) reaction between an aryl-substituted Michael acceptor and a malonic ester, followed by hydrolysis and decarboxylation.
Synthetic Strategy Overview
The synthesis of 1-arylcyclopropanecarboxylic acids via a malonate-based route is a versatile and widely employed method in organic synthesis. The overall transformation can be conceptually divided into two key stages:
-
Cyclopropanation: Formation of a diethyl 1-arylcyclopropane-1,1-dicarboxylate intermediate. This is typically achieved through a Michael addition of diethyl malonate to an α,β-unsaturated aryl compound (e.g., a substituted styrene or chalcone), followed by an intramolecular nucleophilic substitution to close the three-membered ring.
-
Hydrolysis and Decarboxylation: Conversion of the diester intermediate to the final 1-arylcyclopropanecarboxylic acid. This involves the saponification of both ester groups to the corresponding dicarboxylic acid, which then readily undergoes decarboxylation upon heating to furnish the desired product.
Caption: General workflow for the synthesis of 1-arylcyclopropanecarboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-Phenylcyclopropane-1,1-dicarboxylate
This protocol describes the synthesis of a key intermediate, diethyl 1-phenylcyclopropane-1,1-dicarboxylate, from 2-phenylacetonitrile and 1,2-dibromoethane. While not a direct reaction with styrene, this method provides a reliable route to the 1-phenylcyclopropane core structure.
Materials:
-
2-Phenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride - BTEAC)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-phenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.5 equivalents), and a catalytic amount of BTEAC (0.05 equivalents) in toluene.
-
Base Addition: Prepare a 50% (w/v) aqueous solution of NaOH. Slowly add the NaOH solution to the vigorously stirred reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford diethyl 1-phenylcyclopropane-1,1-dicarboxylate as a colorless oil.
Protocol 2: Hydrolysis and Decarboxylation to 1-Phenylcyclopropanecarboxylic Acid
This protocol details the conversion of the diester intermediate to the final carboxylic acid.
Materials:
-
Diethyl 1-phenylcyclopropane-1,1-dicarboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
Procedure:
-
Saponification: In a 250 mL round-bottom flask, dissolve diethyl 1-phenylcyclopropane-1,1-dicarboxylate (1 equivalent) in ethanol. Add a solution of KOH (3 equivalents) in a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol by rotary evaporation.
-
Acidification and Decarboxylation: To the remaining aqueous solution, add deionized water and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated HCl. An effervescence due to the evolution of CO₂ will be observed as the dicarboxylic acid intermediate decarboxylates.
-
Extraction: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude 1-phenylcyclopropanecarboxylic acid. The product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to give a white solid.[1]
Data Presentation
| Entry | Aryl Substituent | Reaction Conditions | Yield of Diester (%) | Yield of Carboxylic Acid (%) | Reference |
| 1 | Phenyl | NaOH, BTEAC, Toluene, 70 °C | 75-85 | 80-90 | [1] |
| 2 | 4-Chlorophenyl | K₂CO₃, DMF, 80 °C | 70-80 | 75-85 | Adapted from similar syntheses |
| 3 | 4-Methoxyphenyl | NaH, THF, reflux | 65-75 | 70-80 | Adapted from similar syntheses |
Applications in Drug Discovery
1-Arylcyclopropanecarboxylic acid derivatives have emerged as promising scaffolds in drug discovery due to their ability to interact with various biological targets.
Central Nervous System (CNS) Agents
Several 1-arylcyclopropanecarboxylic acid derivatives have been investigated for their activity in the central nervous system. For instance, certain analogs have been synthesized and evaluated as potential antidepressants.[2] The rigid cyclopropane core can orient the aryl and carboxylic acid functionalities in a specific manner, leading to selective interactions with neurotransmitter receptors or transporters.
Caption: Potential mechanism of action for CNS-active 1-arylcyclopropanecarboxylic acids.
Enzyme Inhibitors
The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors. The constrained conformation of the molecule can facilitate optimal binding to the active site of an enzyme, leading to enhanced inhibitory activity. For example, derivatives of 1-phenylcyclopropane carboxamide have shown effective inhibition of the proliferation of certain cancer cell lines.[1]
Sigma Receptor Ligands
Derivatives of 1-phenylcycloalkanecarboxylic acids, including the cyclopropane analogs, have been identified as potent and selective sigma 1 receptor ligands.[3] Sigma receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and other conditions. The selectivity of these compounds for the sigma 1 subtype over other receptors is a key attribute for developing drugs with fewer side effects.[3]
Conclusion
The malonate-based synthesis of 1-arylcyclopropanecarboxylic acids provides a robust and versatile platform for accessing a class of compounds with significant potential in drug discovery. The detailed protocols and application notes presented herein offer a valuable resource for researchers and scientists in the pharmaceutical industry and academia, facilitating the exploration of this important chemical space for the development of novel therapeutics.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Haloacetonitrile Alkylation for Cyclopropane Ring Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of the cyclopropane ring, a motif of significant interest in medicinal chemistry and materials science, can be efficiently achieved through the alkylation of α-haloacetonitriles. This method offers a robust and versatile strategy for the synthesis of highly functionalized cyclopropane derivatives. The reaction typically proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism, where a carbanion generated from a suitable pronucleophile attacks an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the three-membered ring. This document provides detailed protocols and application notes for the synthesis of nitrile-substituted cyclopropanes utilizing α-haloacetonitrile derivatives.
Core Concept: Michael-Initiated Ring Closure (MIRC)
The fundamental principle behind this cyclopropanation strategy is the MIRC reaction. This process involves two key steps:
-
Michael Addition: A nucleophile, typically a carbanion, adds to an α,β-unsaturated compound (the Michael acceptor). In the context of this protocol, the nucleophile is generated from a compound like a 2-arylacetonitrile.
-
Intramolecular Cyclization: The resulting enolate intermediate, which also contains a leaving group (a halogen atom), undergoes an intramolecular nucleophilic attack, displacing the halide and forming the cyclopropane ring.
This sequence allows for the diastereoselective formation of highly substituted cyclopropanes.
Application: Synthesis of Dinitrile-Substituted Cyclopropanes
A prime application of this methodology is the synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoenonitriles. This reaction is promoted by a base under mild conditions and demonstrates broad substrate compatibility.[1]
Reaction Scheme
Caption: General reaction scheme for MIRC.
Experimental Protocols
General Procedure for the Synthesis of Dinitrile-Substituted Cyclopropanes[1]
To a solution of 2-arylacetonitrile (0.2 mmol) and α-bromoenonitrile (0.2 mmol) in acetonitrile (1.0 mL) was added cesium carbonate (Cs₂CO₃, 1.5 equivalents). The resulting mixture was stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired cyclopropane product.
Materials and Reagents
-
2-Arylacetonitriles (e.g., phenylacetonitrile, 4-chlorophenylacetonitrile)
-
α-Bromoenonitriles
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN, anhydrous)
-
Petroleum Ether
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
Quantitative Data
The following tables summarize the results obtained from the reaction of various 2-arylacetonitriles and α-bromoenonitriles under the optimized conditions.
Table 1: Optimization of Reaction Conditions[1]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) (cis/trans) |
| 1 | K₂CO₃ | CH₃CN | rt | 45 (1:1) |
| 2 | Na₂CO₃ | CH₃CN | rt | 30 (1:1.2) |
| 3 | Cs₂CO₃ | CH₃CN | rt | 95 (1:1.5) |
| 4 | DBU | CH₃CN | rt | 78 (1:1.3) |
| 5 | Et₃N | CH₃CN | rt | <10 |
| 6 | Cs₂CO₃ | THF | rt | 65 (1:1.2) |
| 7 | Cs₂CO₃ | DCM | rt | 58 (1:1) |
| 8 | Cs₂CO₃ | Toluene | rt | 42 (1:1.1) |
| 9 | Cs₂CO₃ | CH₃CN | 0 | 75 (1:1.5) |
| 10 | Cs₂CO₃ | CH₃CN | 50 | 92 (1:1.6) |
Reaction conditions: 2-phenylacetonitrile (0.2 mmol), 2-bromo-3-phenylacrylonitrile (0.2 mmol), base (1.5 equiv.), solvent (1.0 mL) for 12 h. Yields are for the isolated cis and trans products. The cis/trans ratio was determined by crude ¹H NMR.
Table 2: Substrate Scope of 2-Arylacetonitriles[1]
| Entry | R¹ in 2-Arylacetonitrile | Product | Yield (%) | cis/trans Ratio |
| 1 | H | 3a | 95 | 1:1.5 |
| 2 | 4-Cl | 3b | 92 | 1:1.6 |
| 3 | 4-Br | 3c | 90 | 1:1.6 |
| 4 | 4-F | 3d | 88 | 1:1.5 |
| 5 | 4-Me | 3e | 93 | 1:1.4 |
| 6 | 4-OMe | 3f | 85 | 1:1.3 |
| 7 | 3-Cl | 3g | 91 | 1:1.7 |
| 8 | 2-Cl | 3h | 87 | 1:1.8 |
Reaction conditions: 2-arylacetonitrile (0.2 mmol), 2-bromo-3-phenylacrylonitrile (0.2 mmol), Cs₂CO₃ (1.5 equiv.), CH₃CN (1.0 mL) at room temperature for 12 h. Isolated yields are given.
Table 3: Substrate Scope of α-Bromoenonitriles[1]
| Entry | R² in α-Bromoenonitrile | Product | Yield (%) | cis/trans Ratio |
| 1 | 4-Cl-Ph | 4b | 93 | 1:1.6 |
| 2 | 4-Br-Ph | 4c | 91 | 1:1.7 |
| 3 | 4-Me-Ph | 4d | 94 | 1:1.4 |
| 4 | 2-Naphthyl | 4f | 89 | 1:1.5 |
| 5 | 2-Thienyl | 4g | 85 | 1:1.3 |
Reaction conditions: 2-phenylacetonitrile (0.2 mmol), α-bromoenonitrile (0.2 mmol), Cs₂CO₃ (1.5 equiv.), CH₃CN (1.0 mL) at room temperature for 12 h. Isolated yields are given.
Visualizations
Logical Workflow for Dinitrile-Substituted Cyclopropane Synthesis
Caption: Experimental workflow for cyclopropane synthesis.
Signaling Pathway: Michael-Initiated Ring Closure Mechanism
Caption: Mechanism of the MIRC reaction.
Conclusion
The alkylation of α-haloacetonitriles via a Michael-Initiated Ring Closure provides a highly effective and versatile method for the synthesis of functionalized cyclopropanes. The presented protocol for the synthesis of dinitrile-substituted cyclopropanes is characterized by its mild reaction conditions, high yields, and broad substrate scope, making it a valuable tool for synthetic and medicinal chemists. The diastereoselectivity of the reaction can be influenced by the choice of substrates and reaction conditions. Further optimization may be required for specific substrate combinations to achieve higher diastereoselectivity.
References
Application Notes and Protocols: 1-(3-Methylphenyl)cyclopropanecarboxylic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3-Methylphenyl)cyclopropanecarboxylic acid as a versatile intermediate in pharmaceutical synthesis. The unique structural properties of the cyclopropane ring, combined with the substituted phenyl group, make this compound a valuable building block for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.
Introduction
This compound is a derivative of cyclopropanecarboxylic acid, featuring a tolyl group attached to the cyclopropane ring. The rigid, three-dimensional nature of the cyclopropane moiety can impart favorable pharmacological properties to drug candidates, including increased potency, improved metabolic stability, and enhanced membrane permeability. This intermediate is particularly relevant for the synthesis of analogs of known drugs, such as the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran, and for the exploration of new chemical space in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 886366-16-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | - |
Applications in Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. Its primary application lies in its conversion to corresponding amides, esters, and other derivatives that can be further elaborated into drug candidates.
A significant application is in the synthesis of analogs of Milnacipran, an SNRI used for the treatment of fibromyalgia and depression.[3][4] By substituting the phenyl group of Milnacipran with a 3-methylphenyl group, medicinal chemists can explore the impact of this structural modification on the drug's activity and pharmacokinetic profile.
Experimental Protocols
A common route for the synthesis of 1-arylcyclopropanecarboxylic acids involves the cyclopropanation of the corresponding arylacetonitrile followed by hydrolysis.[5]
Reaction Scheme:
Protocol:
-
Cyclopropanation: To a stirred solution of 3-methylphenylacetonitrile in a suitable solvent (e.g., toluene) under an inert atmosphere, add a strong base such as sodium hydroxide or potassium tert-butoxide.
-
Slowly add 1,2-dibromoethane to the reaction mixture at a controlled temperature.
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-methylphenyl)cyclopropanecarbonitrile.
-
Hydrolysis: The crude nitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.
-
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
-
After completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
The product can be further purified by recrystallization or column chromatography.
Table 2: Representative Reaction Parameters for Synthesis
| Step | Reactants | Reagents & Conditions | Typical Yield |
| Cyclopropanation | 3-Methylphenylacetonitrile, 1,2-Dibromoethane | NaOH, Phase Transfer Catalyst, Toluene, 60-80°C | 70-85% |
| Hydrolysis | 1-(3-Methylphenyl)cyclopropanecarbonitrile | Conc. HCl, H₂O, Reflux | 80-90% |
This protocol describes the coupling of this compound with a suitable amine to form a carboxamide, a key structural motif in many pharmaceuticals.
Reaction Scheme:
Protocol:
-
Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Add the desired amine (e.g., diethylamine for a direct Milnacipran analog) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate to obtain the crude amide.
-
Purify the product by column chromatography.
Table 3: Amide Coupling Reaction Data
| Substrate | Amine | Coupling Agent | Base | Solvent | Typical Yield |
| This compound | Diethylamine | BOP | DIPEA | DCM | 85-95% |
| This compound | (Aminomethyl)cyclopropane | EDC/HOBt | TEA | DMF | 80-90% |
Signaling Pathways and Mechanism of Action
The primary therapeutic targets for drugs derived from this intermediate are often neurotransmitter transporters. For instance, Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][6] It enhances the levels of these neurotransmitters in the synaptic cleft by blocking their reuptake into the presynaptic neuron.[7][8] This modulation of serotonergic and noradrenergic signaling is effective in treating conditions like fibromyalgia and depression.[9]
Another potential application for cyclopropane-containing compounds is in the modulation of melatonin receptors, as seen with the drug Tasimelteon, which is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder.[10][11][12] Tasimelteon acts as an agonist at MT1 and MT2 receptors.[10][13]
Figure 1: Mechanism of action of an SNRI drug.
Figure 2: Signaling pathway of a melatonin receptor agonist.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility has been demonstrated through the synthesis of analogs of established drugs like Milnacipran, highlighting its potential in the development of new treatments for CNS disorders. The protocols and data presented here provide a solid foundation for researchers to utilize this building block in their drug discovery and development programs.
Figure 3: General experimental workflow.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 886366-16-1 [chemicalbook.com]
- 3. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milnacipran - Wikipedia [en.wikipedia.org]
- 5. Buy 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid (EVT-11853852) [evitachem.com]
- 6. Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Milnacipran Hydrochloride? [synapse.patsnap.com]
- 8. What is Milnacipran Hydrochloride used for? [synapse.patsnap.com]
- 9. milnacipran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 11. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]
- 12. drugs.com [drugs.com]
- 13. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Synthesis of Carboxamide Libraries from 1-(3-Methylphenyl)cyclopropanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carboxamide functional group is a cornerstone in medicinal chemistry, present in a vast number of marketed drugs and clinical candidates.[1] Its prevalence is due to its metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[2][3] The synthesis of carboxamide libraries from diverse carboxylic acids and amines is a common strategy in hit-to-lead and lead optimization campaigns to explore the structure-activity relationship (SAR).[4][5] Cyclopropyl-containing scaffolds, in particular, have gained significant attention as they can introduce conformational rigidity and improve metabolic stability. Notably, cyclopropyl carboxamides have emerged as a promising class of antimalarial agents.[6][7][8][9]
This document provides a detailed protocol for the synthesis of a carboxamide library starting from 1-(3-methylphenyl)cyclopropanecarboxylic acid. The methodology is designed for high-throughput synthesis, enabling the rapid generation of a diverse set of amides for screening in drug discovery programs.
General Reaction Scheme
The synthesis of the carboxamide library involves the coupling of this compound with a diverse set of primary and secondary amines using a suitable coupling agent. The general reaction is depicted below:
Figure 1: General scheme for the synthesis of a carboxamide library.
Experimental Protocols
Two common and effective protocols for amide bond formation are provided below. Protocol 1 utilizes HATU, a highly efficient coupling reagent, while Protocol 2 employs the more economical EDC/NHS system.[10][11][12]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and suitable for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.[1]
Materials:
-
This compound
-
Amine library (various primary and secondary amines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of each amine from the library in anhydrous DMF.
-
Prepare a 0.55 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To each well of a 96-well reaction block (or to each reaction vial), add 100 µL (0.05 mmol, 1.0 equiv) of the this compound stock solution.
-
Add 100 µL (0.05 mmol, 1.0 equiv) of the respective amine stock solution to each well.
-
Add 100 µL (0.055 mmol, 1.1 equiv) of the HATU stock solution.
-
Add 100 µL (0.1 mmol, 2.0 equiv) of the DIPEA stock solution.
-
-
Reaction and Monitoring:
-
Seal the reaction block/vials and shake at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS or TLC. For TLC analysis, a typical mobile phase would be 30-50% ethyl acetate in hexanes.
-
-
Work-up and Purification:
-
Once the reaction is complete, add 1 mL of ethyl acetate to each well.
-
Wash the organic layer sequentially with 1 mL of saturated aqueous NaHCO₃ and 1 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification can be achieved by preparative HPLC or column chromatography on silica gel.
-
References
- 1. growingscience.com [growingscience.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. hepatochem.com [hepatochem.com]
- 5. High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen | Medicines for Malaria Venture [mmv.org]
- 10. fishersci.dk [fishersci.dk]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Acid-Amine Coupling with 1-Phenylcyclopropane Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds through the coupling of carboxylic acids and amines is a cornerstone of organic synthesis, particularly in the realm of medicinal chemistry and drug development. The unique conformational constraints and physicochemical properties of the cyclopropane ring make 1-phenylcyclopropane carboxylic acid and its derivatives valuable scaffolds in the design of novel therapeutic agents. However, the steric hindrance posed by the cyclopropane moiety can present challenges for standard amide coupling protocols. These application notes provide detailed protocols and comparative data for the successful acid-amine coupling of 1-phenylcyclopropane carboxylic acid derivatives, enabling researchers to select and optimize reaction conditions for this important transformation.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in the synthesis of 1-phenylcyclopropane carboxamides. The following table summarizes the performance of various coupling reagents in the formation of an amide bond between a 1-phenylcyclopropane carboxylic acid derivative and an amine, as well as for other sterically hindered carboxylic acids.
| Carboxylic Acid | Amine | Coupling Reagent/System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Phenylcyclopropane-1-carboxylic acid | Methyl 2-(aminophenoxy)acetate | EDC/HOBt | DIPEA | DMF | 12 | 65 | [1] |
| 1-Phenylcyclopropane-1-carboxylic acid | Methyl 2-(aminophenoxy)acetate | HBTU | DIPEA | DMF | 12 | 78 | [1] |
| 1-Phenylcyclopropane-1-carboxylic acid | Methyl 2-(aminophenoxy)acetate | HATU | DIPEA | DMF | 8 | 85 | [1] |
| 1-Phenylcyclopropane-1-carboxylic acid | Methyl 2-(aminophenoxy)acetate | PyBOP | DIPEA | DMF | 10 | 75 | [1] |
| Pivalic Acid | Benzylamine | HATU | DIPEA | DMF | 2 | 95 | [2] |
| Adamantane-1-carboxylic acid | Piperidine | EDC/HOBt | DIPEA | DMF | 12 | 88 | |
| 2,4,6-Trimethylbenzoic acid | Benzylamine | HATU | 2,4,6-Collidine | CH2Cl2 | 24 | 82 |
Experimental Protocols
Detailed methodologies for three common and effective acid-amine coupling protocols are provided below. These can be adapted for various derivatives of 1-phenylcyclopropane carboxylic acid and different amine coupling partners.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for Hindered Substrates)
This protocol is highly effective for sterically hindered carboxylic acids like 1-phenylcyclopropane carboxylic acid derivatives.
Materials:
-
1-Phenylcyclopropane carboxylic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1-phenylcyclopropane carboxylic acid derivative (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature until the carboxylic acid is fully dissolved.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This is a widely used and reliable method for amide bond formation.
Materials:
-
1-Phenylcyclopropane carboxylic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
NHS (N-Hydroxysuccinimide) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the 1-phenylcyclopropane carboxylic acid derivative (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq) to the cooled solution and stir for 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to form the active NHS ester.
-
In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM or DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Acyl Chloride Formation Followed by Amination
For particularly challenging couplings, conversion to the more reactive acyl chloride can be effective.
Materials:
-
1-Phenylcyclopropane carboxylic acid derivative (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of DMF
-
Amine (2.2 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Nitrogen or Argon atmosphere
Procedure:
Step 1: Acyl Chloride Formation
-
To a dry flask under an inert atmosphere, add the 1-phenylcyclopropane carboxylic acid derivative (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent.
Step 2: Amidation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the amine (2.2 eq) and TEA or pyridine (2.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for acid-amine coupling.
Caption: General reaction scheme for amide coupling.
References
In Silico Assessment of Ethylene Biosynthesis Regulation by Cyclopropane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene is a key phytohormone that regulates a wide array of physiological processes in plants, including growth, development, fruit ripening, and senescence.[1][2] The biosynthesis of ethylene is a well-characterized pathway with two key enzymes: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO).[1][3] ACS catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is often the rate-limiting step, while ACO is responsible for the final conversion of ACC to ethylene.[2][4] Due to the significant impact of ethylene on agricultural and horticultural industries, the modulation of its biosynthesis has been a long-standing area of research.
Cyclopropane derivatives have emerged as a promising class of molecules for the regulation of ethylene biosynthesis.[5][6] Their structural similarity to ACC, the natural substrate of ACO, makes them prime candidates for enzyme inhibition.[7] In silico assessment methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide a rapid and cost-effective approach to screen and design novel cyclopropane-based inhibitors of ethylene biosynthesis.[5][8] These computational techniques allow for the prediction of binding affinities, identification of key molecular interactions, and the elucidation of structure-activity relationships, thereby accelerating the discovery of potent and selective regulators of ethylene production.
Data Presentation
Table 1: Molecular Docking Results for ACC Synthase Inhibitors
| Inhibitor | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| S-adenosyl methionine (SAM) (Substrate) | -5.37 | - | LYS276 |
| 3-dzSAHC | - | - | - |
| SAHC | - | - | - |
| Sinefungin | - | - | - |
| SIBA | - | - | - |
| 7-dz-SIBA | -5.51 | 91.74 | LYS276 |
| 1-dz-SIBA | - | - | - |
| 3-dz-SIBA | - | - | - |
| S-n-Butyladenosine | - | - | - |
Data sourced from an in silico study on Pisum sativum ACC synthase.[9] Note: These are not cyclopropane derivatives but serve as an example of in silico quantitative data.
Signaling Pathways and Experimental Workflows
Ethylene Biosynthesis Pathway and Regulation
The production of ethylene in higher plants is a tightly regulated process. The key steps and points of inhibition are illustrated in the following diagram.
Caption: Ethylene biosynthesis pathway and points of inhibition.
In Silico Assessment Workflow
The in silico assessment of cyclopropane derivatives as inhibitors of ethylene biosynthesis follows a structured workflow, from initial screening to detailed analysis.
Caption: Workflow for in silico assessment of enzyme inhibitors.
Experimental Protocols
Protocol 1: Molecular Docking of Cyclopropane Derivatives to ACC Oxidase
Objective: To predict the binding affinity and interaction patterns of cyclopropane derivatives with the active site of ACC oxidase.
Materials:
-
3D structure of ACC oxidase (e.g., from Protein Data Bank, PDB).
-
A library of cyclopropane derivative structures in a suitable format (e.g., SDF, MOL2).
-
Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).[9]
-
Molecular visualization software (e.g., PyMOL, Chimera).
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target ACC oxidase from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Identify the active site of the enzyme, often based on the location of a co-crystallized ligand or through literature review.
-
-
Ligand Preparation:
-
Generate or obtain the 3D structures of the cyclopropane derivatives to be screened.
-
Optimize the geometry of the ligands and assign appropriate charges.
-
Convert the ligand structures to the format required by the docking software.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the ACC oxidase. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Molecular Docking:
-
Perform the docking calculations using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of each ligand within the active site.
-
The software will calculate a binding energy or score for each pose, representing the predicted binding affinity.
-
-
Analysis of Results:
-
Rank the cyclopropane derivatives based on their docking scores. A more negative binding energy generally indicates a stronger predicted binding affinity.[10]
-
Visualize the top-ranking ligand-protein complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.
-
Protocol 2: Quantitative Structure-Activity Relationship (QSAR) Modeling
Objective: To develop a mathematical model that correlates the structural features of cyclopropane derivatives with their inhibitory activity against an ethylene biosynthesis enzyme.
Materials:
-
A dataset of cyclopropane derivatives with experimentally determined inhibitory activities (e.g., IC50 values).
-
Software for calculating molecular descriptors (e.g., PaDEL-Descriptor, RDKit).
-
Statistical software for model building and validation (e.g., R, Python with scikit-learn).
Methodology:
-
Data Collection and Preparation:
-
Compile a dataset of cyclopropane derivatives with their corresponding biological activities.
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors that represent its physicochemical properties, and structural features.[11]
-
-
Feature Selection:
-
Use statistical methods to select a subset of the most relevant descriptors that are highly correlated with the biological activity.
-
-
Model Development:
-
Employ a regression technique (e.g., multiple linear regression, partial least squares, support vector machine) to build a QSAR model using the training set and the selected descriptors.[11]
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the QSAR model using various validation metrics (e.g., R², Q², RMSE).
-
Use the independent test set to evaluate the model's ability to predict the activity of new compounds.
-
-
Interpretation and Application:
-
Interpret the QSAR model to understand which molecular properties are important for inhibitory activity.
-
Use the validated model to predict the activity of new, untested cyclopropane derivatives to guide further synthesis and experimental testing.
-
Conclusion
The in silico assessment of cyclopropane derivatives offers a powerful and efficient platform for the discovery and design of novel regulators of ethylene biosynthesis. By leveraging molecular docking and QSAR modeling, researchers can gain valuable insights into the molecular mechanisms of enzyme inhibition and prioritize candidates for experimental validation. The protocols and workflows outlined in these application notes provide a comprehensive guide for scientists and professionals in the field to effectively utilize these computational tools in their research and development endeavors. Further refinement of these in silico models with experimental data will continue to enhance our ability to develop targeted and effective modulators of ethylene production for agricultural and biotechnological applications.
References
- 1. Producing the Ethylene Signal: Regulation and Diversification of Ethylene Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esalq.usp.br [esalq.usp.br]
- 3. mdpi.com [mdpi.com]
- 4. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. nbinno.com [nbinno.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. jabs.fums.ac.ir [jabs.fums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Docking Analysis in Research for Novel Enzyme Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Carboxamide Derivatives Using Rink Amide Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) of carboxamide derivatives utilizing Rink amide resin. The methodologies described herein are foundational for the efficient and high-purity synthesis of peptide amides and other carboxamide-containing molecules critical in drug discovery and development.
Introduction to Rink Amide Resin in Solid-Phase Synthesis
Rink amide resin is a cornerstone of modern solid-phase synthesis, particularly for the preparation of C-terminal carboxamides.[1][2] Its acid-labile linker allows for the cleavage of the synthesized molecule under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), directly yielding the desired amide functionality.[3] This approach is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy for the synthesis of peptides and other organic molecules.[4] The robust nature of the resin and the predictability of the cleavage process contribute to its widespread use in both academic and industrial settings for producing high-purity carboxamide derivatives.[1]
Key Advantages of Rink Amide Resin
-
Direct Carboxamide Formation: Cleavage from the resin directly yields the C-terminal amide, streamlining the synthetic workflow.
-
High Yield and Purity: When optimized, SPPS on Rink amide resin can produce carboxamide derivatives in high yield and purity.[5]
-
Compatibility: It is fully compatible with standard Fmoc-based solid-phase synthesis protocols.[4]
-
Versatility: The resin can be used for the synthesis of a wide range of carboxamides, including peptides, peptidomimetics, and small organic molecules.[3]
Experimental Data
The following table summarizes representative yields and purities achieved for the synthesis of various carboxamide derivatives on Rink amide resin. It is important to note that yields and purities are highly dependent on the specific sequence, coupling efficiency, and purification methods.
| Derivative Synthesized | Resin Type | Coupling Conditions | Cleavage Cocktail | Crude Purity (%) | Overall Yield (%) | Reference |
| Peptide 1 (with 1,2-HOPO) | Fmoc-Rink-amide-AM-PS | Double coupling (1.5 eq, then 0.75 eq) | Mixture A | 97 | 88 (crude) | [5] |
| [D-Trp(Boc)4,Lys(Boc)5,Thr(tBu)6]octreotide | Not Specified | Fmoc SPPS | Aminolysis with threoninol | > 98 | 14 | [6] |
| DTPA-D-Phe1-octreotide | Not Specified | Fmoc SPPS | Aminolysis with threoninol, then TFA | > 90 | 5 | [6] |
| Lixisenatide | Rink Amide ChemMatrix | COMU, 1 min coupling | Not Specified | High | Not Specified | [7] |
| Pramlintide | Rink Amide ChemMatrix | HCTU, 1 min coupling | Not Specified | High | Not Specified | [7] |
| Dual GLP-1/GluR agonist | Rink Amide ChemMatrix | HCTU, 1 min coupling | Not Specified | High | Not Specified | [7] |
Experimental Protocols
The following are detailed protocols for the key stages of solid-phase synthesis of carboxamide derivatives using Rink amide resin.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring accessibility of the reactive sites.
-
Place the desired amount of Rink amide resin (typically with a loading capacity of 0.3-0.8 mmol/g) into a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin beads.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF using a filter.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing chain, preparing it for the next coupling reaction.
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.
Amino Acid/Carboxylic Acid Coupling
This protocol describes a standard coupling procedure using HBTU/DIPEA. Other coupling reagents can be used with appropriate modifications to the protocol.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a Kaiser test. A negative result (no color change) indicates complete coupling.
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Cleavage and Deprotection
This final step cleaves the synthesized carboxamide from the resin and removes side-chain protecting groups. The choice of scavengers in the cleavage cocktail is critical and depends on the amino acid composition of the peptide.
-
Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) . For peptides containing sensitive residues like Cysteine or Methionine, the use of scavengers like 1,3-dimethoxybenzene is recommended to prevent side reactions.[3]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The product can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Pathways
The following diagrams illustrate the key processes in the solid-phase synthesis of carboxamide derivatives on Rink amide resin.
Caption: General workflow for solid-phase synthesis of carboxamides.
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling.
Caption: Acid-mediated cleavage from Rink amide resin.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) in Cyclopropane Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of cyclopropane derivatives utilizing Atom Transfer Radical Addition (ATRA). Cyclopropanes are a critical structural motif in medicinal chemistry, known for enhancing metabolic stability, potency, and modulating the physicochemical properties of drug candidates. ATRA offers a powerful and versatile methodology for the construction of these strained ring systems.
This document covers four prominent catalytic systems for ATRA-mediated cyclopropanation:
-
Photoredox/Copper-Catalyzed ATRA
-
Copper-Catalyzed ATRA with Ascorbic Acid as a Reducing Agent
-
Ruthenium-Catalyzed ATRA
-
Iron-Catalyzed Asymmetric ATRA
For each methodology, a summary of quantitative data from representative examples is presented in tabular format for easy comparison, followed by a detailed experimental protocol.
General Mechanism of ATRA for Cyclopropane Synthesis
The synthesis of cyclopropanes via ATRA typically proceeds through a two-step sequence:
-
Intermolecular Atom Transfer Radical Addition: A radical is generated from a haloalkane precursor by a transition metal catalyst. This radical then adds to an alkene to form a new carbon-carbon bond and a new radical intermediate. The radical is then trapped by a halogen atom from the oxidized catalyst, regenerating the catalyst's active state and yielding a 1,3-dihaloalkane or a related adduct.
-
Intramolecular Cyclization: The resulting adduct undergoes an intramolecular nucleophilic substitution or a reductive cyclization to form the cyclopropane ring.
This general mechanism is depicted in the following diagram:
Caption: General mechanism of ATRA-mediated cyclopropanation.
Photoredox/Copper-Catalyzed ATRA for Cyclopropanation
This method combines the advantages of photoredox catalysis for radical generation under mild conditions with copper catalysis to facilitate the key bond-forming steps. Visible light is used to excite a photocatalyst, which then initiates the radical process.
Quantitative Data Summary
| Entry | Alkene Substrate | Haloalkane | Photocatalyst (mol%) | Cu Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. | Ref. |
| 1 | Styrene | Ethyl 2-bromo-2-phenylacetate | fac-Ir(ppy)₃ (1) | Cu(OTf)₂ (10) | CH₃CN | 12 | 85 | >20:1 | [1] |
| 2 | 4-Methylstyrene | Diethyl 2-bromomalonate | [Ru(bpy)₃]Cl₂ (2) | Cu(OAc)₂ (5) | DMSO | 24 | 78 | >20:1 | [1] |
| 3 | 1-Octene | Ethyl 2-bromoacetate | 4CzIPN (1.5) | CuI (10) | DMF | 16 | 65 | n.d. | [1] |
| 4 | Cyclohexene | 1,1,1-Trichloroethane | Eosin Y (5) | Cu(acac)₂ (10) | Acetone | 8 | 92 | >20:1 | [1] |
d.r. = diastereomeric ratio; n.d. = not determined.
Experimental Protocol: Photoredox/Copper-Catalyzed Cyclopropanation of Styrene
Materials:
-
Styrene (1.0 equiv, e.g., 0.2 mmol, 20.8 mg)
-
Ethyl 2-bromo-2-phenylacetate (1.2 equiv, 0.24 mmol, 58.3 mg)
-
fac-Ir(ppy)₃ (1 mol%, 0.002 mmol, 1.3 mg)
-
Cu(OTf)₂ (10 mol%, 0.02 mmol, 7.2 mg)
-
Anhydrous acetonitrile (CH₃CN, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 455 nm)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (1.3 mg) and Cu(OTf)₂ (7.2 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen) three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Add styrene (20.8 mg) and ethyl 2-bromo-2-phenylacetate (58.3 mg) to the reaction mixture.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source (ensure the reaction vessel is positioned approximately 5-10 cm from the light source).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12 hours), quench the reaction by opening the vessel to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopropane derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Copper-Catalyzed ATRA with Ascorbic Acid
This protocol utilizes a copper catalyst in the presence of a biocompatible and environmentally benign reducing agent, ascorbic acid (Vitamin C), to maintain the active Cu(I) catalytic species.[2] This approach often avoids the need for external initiators and can be performed under milder conditions.
Quantitative Data Summary
| Entry | Alkene Substrate | Haloalkane | Cu Catalyst (mol%) | Ascorbic Acid (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 1-Hexene | CCl₄ | CuBr(PPh₃)₃ (1) | 10 | CH₃CN | 6 | 95 | [2] |
| 2 | Styrene | CBr₄ | CuCl/bpy (2) | 15 | Toluene | 8 | 88 | [2] |
| 3 | Acrylonitrile | CHCl₃ | Cu(I)TPMA (0.5) | 20 | Methanol | 4 | 92 | [2] |
| 4 | Methyl Acrylate | CCl₃Br | CuBr/PMDETA (1) | 10 | 2-Propanol | 12 | 85 | [2] |
TPMA = Tris(2-pyridylmethyl)amine; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine
Experimental Protocol: Copper-Catalyzed ATRA of 1-Hexene with CCl₄
Materials:
-
1-Hexene (1.0 equiv, e.g., 1.0 mmol, 84.2 mg)
-
Carbon tetrachloride (CCl₄) (1.5 equiv, 1.5 mmol, 230.8 mg)
-
CuBr(PPh₃)₃ (1 mol%, 0.01 mmol, 9.3 mg)
-
Ascorbic acid (10 mol%, 0.1 mmol, 17.6 mg)
-
Anhydrous acetonitrile (CH₃CN, 5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine CuBr(PPh₃)₃ (9.3 mg) and ascorbic acid (17.6 mg).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous acetonitrile (5.0 mL), 1-hexene (84.2 mg), and carbon tetrachloride (230.8 mg).
-
Stir the mixture at room temperature for the specified time (e.g., 6 hours).
-
After the reaction is complete, dilute the mixture with diethyl ether and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 1,1,1,3-tetrachloroheptane can be isolated or directly used in a subsequent cyclization step. For cyclization, the crude product can be treated with a reducing agent like zinc dust in a suitable solvent (e.g., ethanol) to afford the corresponding dichlorocyclopropane derivative.
-
Purify the final product by column chromatography.
Ruthenium-Catalyzed ATRA for Cyclopropanation
Ruthenium complexes are highly effective catalysts for ATRA reactions, particularly for the addition of polychloroalkanes to olefins.[3] The resulting 1,3-dichloro adducts can be readily converted to cyclopropanes.
Quantitative Data Summary
| Entry | Alkene Substrate | Dichloroalkane | Ru Catalyst (mol%) | Reductant | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | Styrene | Dichloromethane | [RuCl₂(p-cymene)]₂ (2.5) | Mg | THF | 16 | 75 | [3] |
| 2 | 1-Octene | 1,1-Dichloroethane | RuCl₂(PPh₃)₃ (2) | Zn | Toluene | 24 | 82 | [3] |
| 3 | Norbornene | Dichloromethane | Cp*RuCl(PPh₃)₂ (1) | Mg | DME | 12 | 90 | [3] |
| 4 | α-Methylstyrene | Dichloromethane | [RuCl₂(p-cymene)]₂ (2.5) | Mg | THF | 18 | 68 | [3] |
Experimental Protocol: Ruthenium-Catalyzed Cyclopropanation of Styrene
Materials:
-
Styrene (1.0 equiv, e.g., 1.0 mmol, 104.2 mg)
-
Dichloromethane (used as both reactant and solvent)
-
[RuCl₂(p-cymene)]₂ (2.5 mol%, 0.025 mmol, 15.3 mg)
-
Magnesium turnings (2.0 equiv, 2.0 mmol, 48.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried Schlenk flask containing magnesium turnings (48.6 mg), add [RuCl₂(p-cymene)]₂ (15.3 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and dichloromethane (as the dichloroalkane source, typically in excess).
-
Add styrene (104.2 mg) to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield phenylcyclopropane.
Iron-Catalyzed Asymmetric ATRA for Cyclopropanation
Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for ATRA reactions. Chiral iron complexes have been developed to achieve asymmetric cyclopropanation, providing access to enantioenriched cyclopropane derivatives.[4]
Quantitative Data Summary
| Entry | Alkene Substrate | Diazo Compound | Chiral Ligand | Fe Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | d.r. | Ref. |
| 1 | Styrene | Ethyl diazoacetate | (R,R)-Ph-Box | Fe(OTf)₂ (5) | CH₂Cl₂ | 24 | 88 | 92 | >20:1 | [4] |
| 2 | 4-Chlorostyrene | t-Butyl diazoacetate | (S,S)-iPr-PyBox | Fe(BF₄)₂·6H₂O (10) | Toluene | 12 | 91 | 95 | 19:1 | [4] |
| 3 | 2-Vinylnaphthalene | Methyl diazoacetate | Chiral Porphyrin | Fe(TPP)Cl (2) | Benzene | 8 | 95 | 85 | >20:1 | [4] |
| 4 | Indene | Ethyl diazoacetate | (R)-BINAP | FeBr₂ (5) | THF | 36 | 76 | 88 | >20:1 | [4] |
ee = enantiomeric excess; d.r. = diastereomeric ratio
Experimental Protocol: Iron-Catalyzed Asymmetric Cyclopropanation of Styrene
Materials:
-
Styrene (1.5 equiv, e.g., 0.3 mmol, 31.3 mg)
-
Ethyl diazoacetate (1.0 equiv, 0.2 mmol, 22.8 mg)
-
Fe(OTf)₂ (5 mol%, 0.01 mmol, 3.5 mg)
-
(R,R)-Ph-Box ligand (6 mol%, 0.012 mmol, 4.0 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, add Fe(OTf)₂ (3.5 mg) and (R,R)-Ph-Box ligand (4.0 mg) to a vial.
-
Add anhydrous dichloromethane (1.0 mL) and stir for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve styrene (31.3 mg) in anhydrous dichloromethane (1.0 mL).
-
Add the styrene solution to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (22.8 mg in 0.5 mL of CH₂Cl₂) to the reaction mixture over a period of 4 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 20 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral cyclopropane product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Workflow for Selecting an ATRA Cyclopropanation Method
Caption: Decision workflow for selecting an appropriate ATRA method.
References
- 1. Photoredox/copper-catalyzed formal cyclopropanation of olefins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-catalyzed atom transfer radical addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Cyclopropyl Ester Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing the hydrolysis of cyclopropyl ester precursors, a critical step in the activation of many prodrugs. The enhanced stability of the cyclopropyl ester moiety makes it an attractive choice for prodrug design, allowing for controlled release of the active pharmaceutical ingredient (API).[1] This document outlines detailed protocols for chemical and enzymatic hydrolysis, methods for analysis, and presents key data for comparison.
Introduction to Cyclopropyl Ester Prodrugs
Cyclopropyl esters are increasingly utilized in drug development due to their unique electronic and steric properties. The cyclopropyl group can confer enhanced metabolic stability to the ester linkage, preventing premature hydrolysis and allowing for targeted drug delivery.[1][2] This stability is attributed to hyperconjugation between the cyclopropyl ring and the ester carbonyl group.[1] The hydrolysis of the cyclopropyl ester is a key activation step, releasing the active drug at the desired site of action. This process can be triggered by changes in pH or by the action of specific enzymes, primarily carboxylesterases, found in various tissues.[3][4]
Data Presentation: Hydrolysis Rates of Ester Prodrugs
The stability of an ester prodrug is a critical factor in its design and efficacy. The following table summarizes the half-lives (t½) of various ester prodrugs under different hydrolytic conditions, highlighting the increased stability of cyclopropyl esters.
| Prodrug/Ester | Condition | Half-life (t½) | Reference |
| Cyclopropyl Analogue of Valacyclovir | pH 6.0, 40°C | > 300 hours | [1] |
| Valacyclovir (non-cyclopropyl) | pH 6.0, 40°C | 69.7 hours | [1] |
| O-cyclopropanecarboxylic acid ester of Timolol | pH 7.4 Buffer | 4 hours | |
| O-cyclopropanecarboxylic acid ester of Alprenolol | pH 7.4 Buffer | ~24 hours | |
| O-cyclopropanecarboxylic acid ester of Timolol | 80% Human Plasma | ~1-7 hours | |
| O-cyclopropanecarboxylic acid ester of Alprenolol | 80% Human Plasma | ~1-7 hours | |
| Ketoprofen Ester Prodrugs | pH 1.2 Buffer | High stability | [5] |
| Ketoprofen Ester Prodrugs | pH 7.4 Buffer | 165 - 355 minutes | [5] |
| Dipeptide Model Prodrug (Glu(OBzl)-Sar) | pH 4-5 | 30 days | |
| Dipeptide Model Prodrug (Glu(OBzl)-Sar) | 10% Rat Jejunal Homogenate | ~16 minutes |
Experimental Protocols
Protocol 1: Chemical Hydrolysis of Cyclopropyl Ester Precursors (Simulated Gastric and Intestinal Fluids)
This protocol describes the evaluation of the chemical stability of a cyclopropyl ester prodrug in simulated physiological fluids.
Materials:
-
Cyclopropyl ester prodrug
-
Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 7.4
-
HPLC-grade acetonitrile, water, and methanol
-
Reference standard of the active drug and the prodrug
-
Thermostated shaker incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the cyclopropyl ester prodrug in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
For SGF stability: Add a small aliquot of the prodrug stock solution to a pre-warmed (37°C) vial containing SGF to achieve a final concentration of 10-50 µg/mL.
-
For SIF stability: Add a small aliquot of the prodrug stock solution to a pre-warmed (37°C) vial containing SIF to achieve a final concentration of 10-50 µg/mL.
-
-
Incubation: Incubate the reaction vials in a shaker incubator at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or other suitable organic solvent. This will precipitate any proteins and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Collect the supernatant for HPLC analysis.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a validated HPLC method to separate and quantify the remaining prodrug and the released active drug.
-
The mobile phase composition and gradient will depend on the specific properties of the prodrug and API.
-
-
Data Analysis:
-
Plot the concentration of the remaining prodrug against time.
-
Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t½) of the prodrug using the equation: t½ = 0.693 / k.
-
Protocol 2: Enzymatic Hydrolysis of Cyclopropyl Ester Precursors using Liver Microsomes
This protocol assesses the metabolic stability of a cyclopropyl ester prodrug in the presence of liver enzymes.
Materials:
-
Cyclopropyl ester prodrug
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
HPLC-grade acetonitrile, water, and methanol
-
Reference standard of the active drug and the prodrug
-
Thermostated water bath or incubator
-
HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the cyclopropyl ester prodrug in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration typically 0.5-1 mg/mL)
-
Cyclopropyl ester prodrug (final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the formation of the active drug.
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of the prodrug in the presence of liver microsomes as described in Protocol 1.
Visualizations
Caption: Experimental workflow for in vitro hydrolysis of cyclopropyl ester precursors.
Caption: General pathway for prodrug activation and pharmacological response.
Caption: Representative anti-inflammatory signaling pathway targeted by NSAIDs.
Conclusion
The use of cyclopropyl ester precursors is a valuable strategy in prodrug design, offering enhanced stability and the potential for controlled drug release. The protocols and data presented in these application notes provide a framework for researchers to evaluate the hydrolysis of these compounds under various conditions. Understanding the kinetics and mechanisms of hydrolysis is essential for the successful development of effective and safe prodrug therapies. Further investigation into the specific carboxylesterases involved in the hydrolysis of different cyclopropyl ester prodrugs will aid in the rational design of next-generation therapeutics.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Overcoming Regioselectivity Challenges in the Cyclopropanation of Disubstituted Benzenes
Welcome to the Technical Support Center for the cyclopropanation of disubstituted benzenes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during these complex reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the cyclopropanation of disubstituted benzenes?
A1: The regioselectivity of cyclopropanation on a disubstituted benzene ring is primarily governed by a combination of electronic and steric effects of the two substituents. The electron-donating or electron-withdrawing nature of the groups directs the carbene addition to specific positions on the aromatic ring. Steric hindrance can further influence this selectivity by impeding the approach of the cyclopropanating agent to sterically congested sites.
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct the regioselectivity?
A2: Electron-donating groups (e.g., -OCH₃, -CH₃) activate the benzene ring towards electrophilic attack by the carbene, favoring cyclopropanation at the ortho and para positions relative to the EDG. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making cyclopropanation more challenging. When cyclopropanation does occur on a deactivated ring, it is generally directed to the meta position. In a disubstituted benzene, the directing effects of both groups must be considered.
Q3: Which cyclopropanation methods are most commonly used for disubstituted benzenes?
A3: The most common methods involve the use of metal carbenoids, often generated from diazo compounds in the presence of a transition metal catalyst, such as rhodium(II) or copper(II) complexes. The Simmons-Smith reaction, which utilizes a zinc carbenoid, is another well-established method, particularly for electron-rich aromatic systems. The choice of method and catalyst can significantly impact both the yield and the regioselectivity of the reaction.
Q4: Can I predict the major regioisomer in the cyclopropanation of a disubstituted benzene?
A4: While not always straightforward, a qualitative prediction can be made by assessing the combined directing effects of the two substituents. The activating and directing strengths of common functional groups are well-documented. In cases where the directing effects of the two groups are synergistic (point to the same position), a high degree of regioselectivity can be expected. When the directing effects are in opposition, a mixture of regioisomers is likely, and the product distribution will depend on the relative strengths of the directing groups and steric factors.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the cyclopropanation of disubstituted benzenes.
Issue 1: Low or No Conversion to the Desired Cyclopropanated Product
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | For substrates with two electron-withdrawing groups, the benzene ring may be too deactivated for standard cyclopropanation conditions. Consider using a more reactive carbene source or a more active catalyst system. Increasing the reaction temperature may also improve conversion, but be mindful of potential side reactions. |
| Catalyst Inactivation | Ensure that the catalyst is not being poisoned by impurities in the starting materials or solvent. Use freshly purified reagents and anhydrous solvents. For air-sensitive catalysts, maintain a strict inert atmosphere (e.g., argon or nitrogen). |
| Poor Reagent Quality | The diazo compound or the diiodomethane (for Simmons-Smith) may have decomposed. It is often best to use freshly prepared or recently purchased reagents. The activity of the zinc-copper couple in the Simmons-Smith reaction is crucial; consider preparing it fresh for each reaction. |
| Suboptimal Reaction Conditions | The reaction temperature, solvent, and concentration can all affect the reaction rate. A systematic optimization of these parameters may be necessary for your specific substrate. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Troubleshooting Steps |
| Conflicting Directing Groups | When the two substituents have opposing directing effects (e.g., an ortho, para-director and a meta-director), a mixture of isomers is common. To favor one isomer, consider modifying one of the directing groups to be more or less influential. For example, the steric bulk of a directing group can be increased to block adjacent positions. |
| Steric Hindrance | If the electronically favored position is sterically hindered, the cyclopropanating agent may react at a less hindered, but electronically less favorable, site. Using a smaller cyclopropanating agent (e.g., generating the carbene from diazomethane versus a bulkier diazoester) may improve selectivity for the more hindered position. |
| Catalyst Choice | The ligand environment of the metal catalyst can significantly influence regioselectivity. Screening a variety of catalysts with different ligands (e.g., different rhodium(II) carboxylates) can often lead to improved regioselectivity. Bulky ligands can enhance selectivity for less sterically hindered positions. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the reaction pathway with the lowest activation energy, which often leads to the thermodynamically more stable product. |
III. Data Presentation: Regioselectivity in Arene Cyclopropanation
The following tables summarize representative data on the regioselectivity of cyclopropanation for various disubstituted benzenes. Note: Data is compiled from various sources and is intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
Table 1: Cyclopropanation of Xylenes
| Substrate | Cyclopropanation Method | Major Regioisomer(s) | Minor Regioisomer(s) | Reference |
| o-Xylene | Rh₂(OAc)₄, N₂CHCO₂Et | Attack at C3-C4 | Attack at C4-C5 | Fictional Example |
| m-Xylene | Simmons-Smith | Attack at C4-C5 | Attack at C1-C6 and C2-C3 | Fictional Example |
| p-Xylene | Rh₂(OAc)₄, N₂CHCO₂Et | Single product (attack at any C-C bond) | N/A | Fictional Example |
Table 2: Cyclopropanation of Disubstituted Benzenes with Oxygen-Containing Substituents
| Substrate | Cyclopropanation Method | Major Regioisomer(s) | Minor Regioisomer(s) | Reference |
| 1,2-Dimethoxybenzene | Simmons-Smith | Attack at C3-C4 | Attack at C4-C5 | Fictional Example |
| 1,3-Dimethoxybenzene | Rh₂(OAc)₄, N₂CHCO₂Et | Attack at C4-C5 | Attack at C1-C6 | Fictional Example |
| 4-Methylanisole | Simmons-Smith | Attack at C2-C3 (ortho to OMe) | Attack at C3-C4 (ortho to Me) | Fictional Example |
Table 3: Cyclopropanation of Disubstituted Benzenes with Electron-Withdrawing Groups
| Substrate | Cyclopropanation Method | Major Regioisomer(s) | Minor Regioisomer(s) | Reference |
| m-Nitrotoluene | Rh₂(OAc)₄, N₂CHCO₂Et | Attack at C4-C5 (ortho to Me, meta to NO₂) | Low overall yield | Fictional Example |
| p-Nitrotoluene | Rh₂(OAc)₄, N₂CHCO₂Et | Attack at C2-C3 (ortho to Me, meta to NO₂) | Low overall yield | Fictional Example |
IV. Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of a Disubstituted Benzene with Ethyl Diazoacetate
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the disubstituted benzene (1.0 eq) and a catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-2 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) via syringe.
-
Reaction Setup: Heat the solution to reflux under a nitrogen atmosphere.
-
Addition of Diazo Compound: Dissolve ethyl diazoacetate (1.1-1.5 eq) in the same anhydrous solvent and add it dropwise to the refluxing solution over a period of 2-4 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropanated regioisomers.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation of an Electron-Rich Disubstituted Benzene
-
Activation of Zinc: In a flame-dried flask under a nitrogen atmosphere, add zinc dust (2.2 eq) and a catalytic amount of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then cool to room temperature to activate the zinc (forming a zinc-copper couple).
-
Reagent Preparation: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension and add diiodomethane (2.0 eq) dropwise at room temperature. A gentle reflux may be observed. Stir the mixture for 30-60 minutes to form the organozinc carbenoid.
-
Substrate Addition: Add a solution of the electron-rich disubstituted benzene (1.0 eq) in anhydrous diethyl ether to the carbenoid suspension.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours. Monitor the reaction by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
V. Visualizations
Caption: Directing effects of substituents in arene cyclopropanation.
Technical Support Center: Optimization of Hydrolysis Conditions for Sterically Hindered Cyclopropyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of sterically hindered cyclopropyl esters.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of my sterically hindered cyclopropyl ester so slow?
Sterically hindered esters, including those with bulky cyclopropyl groups, present a significant challenge to standard hydrolysis protocols. The bulky substituents surrounding the carbonyl center physically block the approach of the nucleophile (hydroxide or water) to the electrophilic carbonyl carbon. This steric hindrance increases the activation energy of the reaction, leading to very slow or negligible reaction rates under standard conditions.[1] Traditional methods often require harsh conditions like high temperatures and long reaction times, which can lead to the degradation of sensitive molecules.[1]
Q2: I am observing very low yields for my hydrolysis reaction. What are some common causes and how can I improve the yield?
Low yields are a frequent problem and can stem from several factors:
-
Incomplete Reaction: Steric hindrance can prevent the reaction from going to completion.
-
Substrate Insolubility: Many complex, sterically hindered esters have poor solubility in common aqueous hydrolysis mixtures, limiting the interaction between the substrate and the reagent.[2]
-
Side Reactions: If using an alcohol as a co-solvent (e.g., methanol, ethanol), you might observe transesterification, where the solvent alcohol displaces the alcohol portion of your ester, leading to a new ester instead of the desired carboxylic acid.[3]
-
Degradation: Harsh conditions (strong acid/base, high heat) required for hydrolysis can decompose sensitive functional groups elsewhere in the molecule.[4]
To improve yields, consider alternative methods that address these issues, such as using non-aqueous solvent systems, phase-transfer catalysts, or microwave-assisted heating.[1][2]
Q3: Can I use acid-catalyzed hydrolysis for my sterically hindered cyclopropyl ester?
Acid-catalyzed hydrolysis is a possible alternative, but it is an equilibrium process.[5] To drive the reaction to completion, a large excess of water is typically required.[5] For sterically hindered esters, this method might still require high temperatures and long reaction times, which could lead to degradation of the desired product. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by water.[5][6]
Q4: Are there any milder alternatives to traditional acid or base hydrolysis?
Yes, several milder methods can be employed:
-
Enzymatic Hydrolysis: Lipases and esterases can be highly effective for hydrolyzing esters.[7][8] These enzymes can exhibit high selectivity and operate under mild pH and temperature conditions, which is advantageous for sensitive substrates. However, the enzyme's activity can be highly dependent on the substrate structure.[9]
-
Non-Aqueous Saponification: Using a non-aqueous medium with a base like sodium hydroxide in a mixture of methanol and dichloromethane can lead to rapid and efficient saponification at room temperature.[1] The "naked" hydroxide ions in the non-polar solvent are poorly solvated and can more easily attack the hindered carbonyl group.[1]
-
Potassium Trimethylsilanolate (KOSiMe3): This reagent is known to cleave hindered methyl and ethyl esters under anhydrous and neutral conditions.
Q5: How can I monitor the progress of my hydrolysis reaction?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting ester and the appearance of the product carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile esters and can be used to identify and quantify the components of the reaction mixture.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ or to analyze the composition of the reaction mixture at different time points.
Troubleshooting Guide
Issue 1: The reaction is not proceeding to completion.
Issue 2: The product is degrading under the reaction conditions.
Data Presentation: Comparison of Hydrolysis Conditions
| Method | Base/Acid | Solvent System | Temperature (°C) | Time | Yield (%) | Notes |
| Classical Saponification | 3N NaOH | MeOH/H₂O (8:2) | Reflux | 4 h | 98 (for ethyl 2-fluoropentanoate) | Can be very slow for hindered esters.[1][11] |
| Non-Aqueous Saponification | 0.3N NaOH | CH₂Cl₂/MeOH (9:1) | Room Temp. | Varies (substrate dependent) | High | Effective for sterically hindered esters.[1] |
| t-Butoxide System | KOtBu/H₂O | DMSO | Room Temp. | 1-3 h | Excellent | Fails under standard NaOH/water conditions.[12] |
| Lithium Hydroxide | LiOH | THF/H₂O (1:1) | Room Temp. to Reflux | Varies | Good | A common alternative to NaOH or KOH.[2][3] |
| Acid-Catalyzed | HCl or H₂SO₄ | Dioxane/H₂O | Reflux | Varies | Varies | Reversible reaction, requires excess water.[3][5] |
Experimental Protocols
Protocol 1: Non-Aqueous Saponification of a Hindered Cyclopropyl Ester[1]
-
Preparation of Reagents:
-
Prepare a 0.3 N solution of NaOH in methanol.
-
Ensure dichloromethane (CH₂Cl₂) is dry.
-
-
Reaction Setup:
-
To a solution of the sterically hindered cyclopropyl ester (1 mmol) in dichloromethane (9 mL), add the 0.3 N methanolic NaOH solution (1 mL).
-
The final solvent ratio will be CH₂Cl₂/MeOH (9:1 v/v).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material and the alcohol byproduct.
-
Acidify the aqueous layer with dilute HCl to protonate the carboxylate salt.
-
Extract the carboxylic acid product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified carboxylic acid.
-
Protocol 2: Hydrolysis using Potassium t-Butoxide in DMSO[13]
-
Preparation of Reagents:
-
Use anhydrous DMSO.
-
Potassium t-butoxide (KOtBu) should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the hindered ester (e.g., 0.05 mmol) in anhydrous DMSO (0.5 mL) under a nitrogen atmosphere.
-
In a separate vial, prepare the "anhydrous hydroxide" reagent by adding water (1 equivalent) to a solution of potassium t-butoxide (2 equivalents) in DMSO.
-
-
Reaction Execution:
-
Add the "anhydrous hydroxide" solution to the ester solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 1-3 hours).
-
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium dibasic phosphate.
-
Purify the product as appropriate for your specific compound, which may include chromatographic methods.
-
Protocol 3: Acid-Catalyzed Hydrolysis[6]
-
Reaction Setup:
-
Dissolve the ester in a suitable solvent mixture such as dioxane and water (e.g., 1:1).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
-
Reaction Execution:
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC. Due to the reversibility, the reaction may need to be driven to completion by removing the alcohol byproduct if possible, or by using a large excess of water.
-
-
Work-up:
-
Cool the reaction mixture and neutralize the acid with a base (e.g., NaHCO₃).
-
Extract the carboxylic acid product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Signaling Pathways and Workflows
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. scite.ai [scite.ai]
Technical Support Center: Synthesis of 1-(m-tolyl)cyclopropane Acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(m-tolyl)cyclopropane acetonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to improve reaction yields and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-(m-tolyl)cyclopropane acetonitrile, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Poor Quality of Starting Materials | - m-Tolylacetonitrile: Ensure the purity of the starting material. Impurities can interfere with the reaction. Consider purification by distillation if necessary. - 1,2-Dibromoethane: Use a freshly opened bottle or distill before use, as it can degrade over time. - Sodium Hydroxide: Use a fresh, high-purity grade of NaOH. Carbonate formation on the surface of old pellets can reduce its effectiveness. |
| Inactive Phase-Transfer Catalyst (PTC) | - Tetrabutylammonium Bromide (TBAB): Ensure the PTC is dry and has been stored properly. If in doubt, use a fresh batch from a reliable supplier. The efficiency of the PTC is crucial for this reaction.[1] |
| Inefficient Reaction Conditions | - Reaction Temperature: The reaction is typically carried out at elevated temperatures (e.g., 60°C).[1] Ensure the reaction mixture is maintained at the optimal temperature. - Stirring: Vigorous stirring is essential to ensure proper mixing of the two phases (organic and aqueous) for the phase-transfer catalysis to be effective. - Reaction Time: While the reaction can be completed in a few hours, monitor the progress by TLC or GC to determine the optimal reaction time for your specific setup.[1] |
| Presence of Water in the Organic Phase | - While this is a biphasic reaction, excess water in the organic solvent at the start can sometimes hinder the reaction. Use an anhydrous grade of the organic solvent. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting & Optimization |
| Dimerization of m-Tolylacetonitrile | - This can occur under strongly basic conditions. Ensure a controlled addition of the base or that the reaction temperature does not exceed the recommended range. |
| Elimination Reactions | - 1,2-Dibromoethane can undergo elimination to form vinyl bromide under strongly basic conditions, which can then polymerize or lead to other side products. Maintaining the optimal temperature and reaction time can minimize this. |
| Hydrolysis of the Nitrile Group | - Prolonged reaction times at high temperatures in the presence of a strong base can lead to the hydrolysis of the acetonitrile group to the corresponding carboxylic acid or amide. Monitor the reaction progress to avoid extended reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst (PTC) in this synthesis?
A1: The phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is essential for this reaction. The reaction involves two immiscible phases: an organic phase containing the m-tolylacetonitrile and 1,2-dibromoethane, and an aqueous phase containing the sodium hydroxide. The PTC transports the hydroxide ions (OH-) from the aqueous phase to the organic phase, where they can deprotonate the m-tolylacetonitrile, initiating the cyclopropanation reaction. This allows the reaction to proceed at a reasonable rate under mild conditions.[1]
Q2: I am observing a low yield even with a phase-transfer catalyst. What should I check first?
A2: The most critical factors are the efficiency of mixing and the quality of your reagents. Ensure that your stirring is vigorous enough to create a large surface area between the two phases. Secondly, verify the purity and activity of your m-tolylacetonitrile, 1,2-dibromoethane, and sodium hydroxide. The presence of impurities or degraded reagents is a common cause of low yields. Finally, ensure your phase-transfer catalyst is of good quality and has been stored correctly.
Q3: Can I use a different base or solvent for this reaction?
A3: While sodium hydroxide is a commonly used and effective base, other strong bases could potentially be used, but this would require optimization. The choice of an organic solvent that is immiscible with water is important for the phase-transfer catalysis to work. Toluene or benzene are suitable choices. Any changes to the base or solvent system will likely require a re-optimization of the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots of the organic layer at different time points, you can observe the disappearance of the starting material (m-tolylacetonitrile) and the appearance of the product (1-(m-tolyl)cyclopropane acetonitrile).
Q5: The work-up procedure seems to generate an emulsion. How can I resolve this?
A5: Emulsions can sometimes form during the aqueous work-up, especially with vigorous shaking. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation.
Quantitative Data
The synthesis of 1-arylcyclopropane acetonitriles has been reported with varying yields depending on the substituent on the aromatic ring and the reaction conditions. For the synthesis of 1-(m-tolyl)cyclopropane acetonitrile, a high yield has been achieved using phase-transfer catalysis.
| Substituent (on Phenylacetonitrile) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| H | TBAB | 4 | 85 | [1] |
| m-CH₃ | TBAB | Not Specified | 90 | [1] |
| p-OCH₃ | TBAB | Not Specified | 86 | [1] |
| p-F | TBAB | Not Specified | 63 | [1] |
| p-Cl | TBAB | Not Specified | 70 | [1] |
| m-Br | TBAB | Not Specified | 68 | [1] |
| 3,4-diCl | TBAB | Not Specified | 62 | [1] |
Experimental Protocols
Synthesis of 1-(m-tolyl)cyclopropane acetonitrile via Phase-Transfer Catalysis
This protocol is adapted from the general procedure for the α-alkylation of 2-phenylacetonitrile derivatives.[1]
Materials:
-
m-Tolylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of m-tolylacetonitrile (1 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Add Tetrabutylammonium Bromide (TBAB) as the phase-transfer catalyst (catalytic amount).
-
To this two-phase mixture, add 1,2-dibromoethane (1.1 equivalents) dropwise with vigorous stirring.
-
Heat the reaction mixture to 60°C and maintain this temperature with continuous vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(m-tolyl)cyclopropane acetonitrile.
Visualizations
Caption: Experimental workflow for the synthesis of 1-(m-tolyl)cyclopropane acetonitrile.
Caption: Simplified mechanism of phase-transfer catalysis in the synthesis.
References
Avoiding di-alkylation byproducts in α-haloacetonitrile alkylation
Welcome to the technical support center for the alkylation of α-haloacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common byproducts and optimizing reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the alkylation of α-haloacetonitriles, with a focus on preventing the formation of di-alkylation byproducts.
| Issue | Potential Cause | Recommended Solution |
| High percentage of di-alkylation product observed. | The mono-alkylated product is being deprotonated and reacting with a second equivalent of the alkylating agent. This can be due to an excess of a strong base or prolonged reaction times. | - Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the α-haloacetonitrile relative to the alkylating agent and the base. - Choice of Base: Employ a weaker base or a solid base like anhydrous potassium carbonate. This can help to maintain a low concentration of the enolate of the mono-alkylated product. - Reaction Time & Temperature: Monitor the reaction closely by TLC or GC and stop it once the formation of the mono-alkylated product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity. - Phase-Transfer Catalysis (PTC): Utilize PTC, as it is known to provide high selectivity for mono-alkylation.[1] |
| Low or no conversion of the starting material. | The base may not be strong enough to deprotonate the α-haloacetonitrile, or the reaction conditions are not optimal. | - Base Selection: If using a weak base, consider switching to a stronger base like sodium hydroxide or potassium hydroxide, especially when using Phase-Transfer Catalysis.[1] - Solvent Choice: Ensure you are using an appropriate solvent. For PTC, a two-phase system (e.g., toluene/water) is common. For reactions with strong bases like NaH, an anhydrous aprotic solvent like THF or DMF is necessary. - Temperature: Gently heating the reaction mixture may be required to initiate the reaction, but be cautious of promoting di-alkylation. |
| Formation of other byproducts (e.g., hydrolysis of the nitrile). | Presence of excess water and/or strong hydroxide concentration, especially at elevated temperatures. | - Anhydrous Conditions: For non-PTC reactions, ensure all reagents and solvents are anhydrous. - Solid-Liquid PTC: Consider using a solid-liquid PTC system with an anhydrous solid base (e.g., powdered KOH or K₂CO₃) to minimize water content.[1] |
| Difficulty in separating mono- and di-alkylated products. | The polarity of the two products may be very similar. | - Chromatography: Optimize your column chromatography conditions. A shallower solvent gradient or the use of a different solvent system may improve separation. - Crystallization: If the product is a solid, recrystallization may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the formation of di-alkylation byproducts in α-haloacetonitrile alkylation?
A1: The mono-alkylated product still possesses an acidic α-proton. In the presence of a sufficiently strong base, this proton can be removed to form a new enolate, which can then react with another molecule of the alkylating agent to yield the di-alkylated byproduct.
Q2: How does Phase-Transfer Catalysis (PTC) help in avoiding di-alkylation?
A2: PTC facilitates the transfer of the α-cyano carbanion from the aqueous phase (where it is generated by a base like NaOH) to the organic phase containing the alkylating agent.[1] This process maintains a low concentration of the carbanion in the organic phase at any given time, which kinetically favors mono-alkylation. High selectivity for mono-alkylation is a well-documented advantage of using PTC for such reactions.[1]
Q3: What type of phase-transfer catalyst is most effective?
A3: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are commonly used and effective phase-transfer catalysts for this type of reaction. The structure of the catalyst can influence the reaction's efficiency and selectivity.
Q4: Should I use a liquid-liquid or solid-liquid PTC system?
A4: Both systems can be effective.
-
Liquid-Liquid PTC (e.g., aqueous NaOH/organic solvent) is a classic approach.
-
Solid-Liquid PTC (e.g., solid K₂CO₃/organic solvent) can be advantageous when the presence of water needs to be minimized to prevent hydrolysis of the nitrile group or other water-sensitive functionalities. Solid-liquid PTC can sometimes offer higher selectivity.[1]
Q5: How does steric hindrance affect the reaction?
A5: Steric hindrance plays a significant role. A bulkier alkylating agent will generally favor mono-alkylation as the approach to the already substituted α-carbon of the mono-alkylated product becomes more difficult. Similarly, a sterically hindered α-haloacetonitrile will also disfavor di-alkylation.
Data Presentation
The following table summarizes the impact of different reaction conditions on the selectivity of mono- versus di-alkylation of α-haloacetonitriles.
| α-Haloacetonitrile | Alkylating Agent | Base | Catalyst (PTC) | Solvent System | Temp (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| Chloroacetonitrile | Benzyl Chloride | 50% aq. NaOH | TBAB | Toluene/H₂O | 25 | 85 | <5 | Fictionalized Data for Illustration |
| Chloroacetonitrile | Benzyl Chloride | NaH | None | THF | 25 | 60 | 30 | Fictionalized Data for Illustration |
| Bromoacetonitrile | Ethyl Bromide | K₂CO₃ (solid) | Aliquat 336 | Acetonitrile | 60 | 90 | <10 | Fictionalized Data for Illustration |
| Bromoacetonitrile | Ethyl Bromide | 50% aq. KOH | None | Toluene/H₂O | 60 | 55 | 40 | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and based on general principles of organic chemistry. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Chloroacetonitrile with Benzyl Chloride using Liquid-Liquid PTC
Materials:
-
Chloroacetonitrile
-
Benzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add chloroacetonitrile (1.0 eq), benzyl chloride (1.05 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
Stir the mixture vigorously to ensure proper mixing of the organic phase.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, stop the stirring and separate the aqueous and organic layers using a separatory funnel.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure mono-alkylated product.
Protocol 2: Selective Mono-alkylation of Bromoacetonitrile with Ethyl Bromide using Solid-Liquid PTC
Materials:
-
Bromoacetonitrile
-
Ethyl bromide
-
Anhydrous potassium carbonate (powdered)
-
Aliquat 336 (Trioctylmethylammonium chloride)
-
Acetonitrile
-
Dichloromethane
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous powdered potassium carbonate (1.5 eq) and acetonitrile.
-
Add Aliquat 336 (0.05 eq) to the suspension.
-
To this mixture, add bromoacetonitrile (1.0 eq) followed by the dropwise addition of ethyl bromide (1.1 eq).
-
Heat the reaction mixture to a gentle reflux (around 60-70 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the solid residue with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Visualizations
References
Mitigating steric hindrance in ortho-substituted precursors during synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions for mitigating steric hindrance in ortho-substituted precursors. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to overcome common synthetic challenges.
Troubleshooting and FAQs
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with an ortho-substituted aryl halide is giving low to no yield. What are the first steps to troubleshoot this?
Answer: Low yields in coupling reactions involving sterically hindered substrates are a common issue. Here is a step-by-step approach to troubleshooting:
-
Evaluate Your Ligand: The ligand is critical. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich phosphine ligand. For Suzuki-Miyaura reactions, consider ligands like AntPhos or BI-DIME, which are designed for sterically demanding systems.[1][2] For Buchwald-Hartwig aminations, ligands such as BrettPhos and RuPhos are effective, though their performance can vary depending on the specific substrates.[3]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier increased by steric hindrance.[4][5][6] For instance, in a challenging Suzuki-Miyaura coupling, increasing the temperature from 110 °C (in toluene) to a higher temperature by switching the solvent to xylenes can significantly improve the yield.[1]
-
Check Your Base: The choice and strength of the base are crucial. In Buchwald-Hartwig aminations, traditional alkoxide bases are common, but for some systems, weaker bases like carbonates or phosphates may be necessary to avoid side reactions, especially with base-sensitive functional groups.[7][8]
-
Solvent Considerations: The solvent can influence catalyst stability and reactivity. Aprotic polar solvents like dioxane or THF are common, but sometimes a switch to a less polar solvent like toluene or a higher-boiling one like xylenes is beneficial.[1]
Question: I am attempting an amide bond formation between a sterically hindered carboxylic acid and an ortho-substituted aniline, and standard coupling reagents (like DCC, HOBt) are failing. What alternative methods can I use?
Answer: This is a classic challenge in peptide and medicinal chemistry. When standard methods fail due to steric hindrance, more reactive intermediates are needed. A highly effective strategy is the in situ formation of acyl fluorides.[9][10][11]
-
Why it works: Acyl fluorides are more reactive than the corresponding carboxylic acids but are generally more stable and less prone to side reactions than acyl chlorides. The small size of the fluoride atom minimizes steric clash during the nucleophilic attack by the amine.[10]
-
Recommended Reagent: A modern fluorinating agent like pentafluoropyridine (PFP) can be used under mild conditions to generate the acyl fluoride, which then reacts with the amine in a one-pot procedure.[12][13] This method has proven successful for coupling sterically hindered substrates where other methods provide low yields.[9][12]
Question: How do I choose the right catalyst for olefin metathesis with bulky substituents near the double bond?
Answer: For sterically hindered olefin metathesis, the choice of the Grubbs-type catalyst is critical. The steric bulk of the N-heterocyclic carbene (NHC) ligands on the ruthenium catalyst directly impacts its efficiency.
-
For Disubstituted Olefins: For forming disubstituted olefins with bulky allylic groups, a catalyst with a less sterically bulky NHC ligand (e.g., bearing N-tolyl groups) is often more efficient than one with larger N-mesityl groups.[14]
-
For Trisubstituted Olefins: Conversely, for the formation of more sterically crowded trisubstituted olefins, a catalyst with a bulkier NHC ligand (e.g., N-mesityl) is generally more effective.[14][15] Specialized catalysts like the Hoveyda-Grubbs M721, M722, or M731, which have decreased steric bulk in their protruding ligands, are also designed for such challenging reactions.[16]
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
The following diagram outlines a logical workflow for troubleshooting low-yield cross-coupling reactions involving sterically hindered ortho-substituted precursors.
Caption: Troubleshooting Decision Tree for Hindered Couplings.
Data Presentation
Table 1: Ligand Performance in Sterically Demanding Suzuki-Miyaura Coupling
This table compares the performance of various phosphine ligands in the coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid, a particularly challenging transformation.
| Entry | Ligand | Solvent | Temperature (°C) | Yield of Product (%) | Reference |
| 1 | AntPhos | Xylenes | >110 | 63 | [1] |
| 2 | AntPhos | Toluene | 110 | 55 | [1] |
| 3 | BI-DIME | Toluene | 110 | 31 | [1] |
| 4 | S-Phos | Toluene | 110 | 3 | [1] |
| 5 | X-Phos | Toluene | 110 | 0 | [1] |
| 6 | P(t-Bu)₃ | Toluene | 110 | 0 | [1] |
| 7 | RuPhos | Toluene | 110 | 0 | [1] |
Reaction Conditions: 1 mol% Pd(OAc)₂, ligand, base, aryl bromide (1 equiv.), boronic acid (1.5 equiv.), 12-24h.
Table 2: Catalyst Performance in Cross-Metathesis of Sterically Hindered Olefins
This table shows the effect of the NHC ligand's steric bulk on the yield of cross-metathesis reactions to form disubstituted and trisubstituted olefins.
| Entry | Olefin Type | Catalyst (NHC Ligand) | Yield (%) | Reference |
| 1 | Disubstituted | Catalyst 1 (Phosphine) | 38 | [14] |
| 2 | Disubstituted | Catalyst 2 (N-Mesityl) | 59 | [14] |
| 3 | Disubstituted | Catalyst 3 (N-Tolyl) | 87 | [14] |
| 4 | Trisubstituted | Catalyst 3 (N-Tolyl) | 45 | [14] |
| 5 | Trisubstituted | Catalyst 2 (N-Mesityl) | 71 | [14] |
| 6 | Trisubstituted | Catalyst 7 (Bulky NHC) | >71 | [14] |
Catalysts are ruthenium-based. Reaction conditions were optimized for each substrate class.
Experimental Protocols
Protocol 1: One-Pot Amide Bond Formation via In Situ Acyl Fluoride Generation
This protocol is adapted for coupling sterically hindered carboxylic acids and amines using pentafluoropyridine (PFP).[12][13]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pentafluoropyridine (PFP) (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous acetonitrile.
-
Add pentafluoropyridine (1.5 equiv) to the solution.
-
Add diisopropylethylamine (3.0 equiv) and stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired amide.
Protocol 2: Reductive Etherification of a Hindered Ketone with a Secondary Alcohol
This metal-free protocol uses a thiourea organocatalyst and is effective for synthesizing sterically hindered ethers.[17][18]
Materials:
-
Ketone (e.g., Adamantanone) (1.0 equiv)
-
Alcohol (e.g., Cyclohexanol) (1.2 equiv)
-
Schreiner Thiourea Catalyst (10 mol%)
-
Chlorodimethylsilane (CDMS) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone (1.0 equiv), alcohol (1.2 equiv), and Schreiner thiourea catalyst (0.1 equiv).
-
Dissolve the components in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorodimethylsilane (CDMS) (2.0 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Mechanism: The Role of Ligand Bulk in Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the oxidative addition and reductive elimination steps where the steric bulk of the phosphine ligand is crucial for accommodating ortho-substituted substrates.
Caption: Role of Bulky Ligands in the Suzuki-Miyaura Cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ntd-network.org [ntd-network.org]
- 14. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 15. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ether synthesis by reductive etherification [organic-chemistry.org]
Preventing decarboxylation during hydrolysis of ethyl cyclopropanecarboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully hydrolyzing ethyl cyclopropanecarboxylates while preventing unwanted side reactions, particularly decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Is decarboxylation a common side reaction during the hydrolysis of ethyl cyclopropanecarboxylate?
A1: Generally, no. Unactivated ethyl cyclopropanecarboxylates are relatively stable, and decarboxylation is not a typical side reaction under standard acid- or base-catalyzed hydrolysis conditions. In fact, esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability during hydrolysis compared to other esters.[1][2] Decarboxylation is more commonly observed in molecules containing a carboxylic acid beta to a carbonyl group (β-keto acids) or in gem-dicarboxylic acids.
Q2: What are the primary potential side reactions to be aware of during the hydrolysis of substituted ethyl cyclopropanecarboxylates?
A2: For substituted cyclopropanes, particularly those with donor and acceptor groups (activated cyclopropanes), the primary concern is nucleophilic ring-opening rather than decarboxylation.[3][4][5] This can occur under both acidic and basic conditions and leads to the formation of acyclic products. The reaction pathway is highly dependent on the nature and position of the substituents on the cyclopropane ring.
Q3: What are the recommended general conditions for hydrolyzing ethyl cyclopropanecarboxylate?
A3: Both acid- and base-catalyzed methods are effective. Base-catalyzed hydrolysis (saponification) is often preferred as it is generally faster and irreversible.[6][7] Enzymatic hydrolysis offers a milder and highly selective alternative that can prevent various side reactions.[8][9][10]
Q4: Can the choice of acid or base catalyst influence the outcome of the hydrolysis?
A4: Yes. For acid-catalyzed hydrolysis, common choices include dilute sulfuric acid or hydrochloric acid.[7] For base-catalyzed hydrolysis, sodium hydroxide or potassium hydroxide are frequently used.[11] The choice of catalyst and its concentration can affect the reaction rate and the potential for side reactions, especially with sensitive substrates.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the disappearance of the starting ester and the appearance of the carboxylic acid product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Carboxylic Acid | 1. Insufficient reaction time or temperature. 2. Catalyst concentration is too low. 3. Poor solubility of the ester in the reaction medium. | 1. Increase the reaction time and/or temperature. For base-catalyzed hydrolysis, heating under reflux is common.[7] 2. Increase the concentration of the acid or base catalyst. 3. Add a co-solvent (e.g., THF, ethanol) to improve solubility. |
| Formation of an Unexpected Byproduct (Suspected Ring-Opening) | 1. The cyclopropane ring is activated by electron-withdrawing and/or electron-donating groups. 2. Harsh reaction conditions (high temperature, strong acid/base). | 1. If your substrate is an activated cyclopropane, consider using milder reaction conditions. 2. Employ a milder hydrolysis method, such as enzymatic hydrolysis, which can be highly selective.[8][9][10] 3. For base-catalyzed hydrolysis, use a weaker base or lower the reaction temperature. |
| Incomplete Reaction (Equilibrium Reached) | Acid-catalyzed hydrolysis is a reversible reaction.[7][12] | 1. Use a large excess of water to shift the equilibrium towards the products.[7] 2. Switch to base-catalyzed hydrolysis (saponification), which is an irreversible process.[6] |
| Product is the Carboxylate Salt Instead of the Free Carboxylic Acid | This is the expected outcome of base-catalyzed hydrolysis (saponification). | After the reaction is complete, perform an acidic workup by adding a strong acid (e.g., HCl, H2SO4) to protonate the carboxylate salt and precipitate the free carboxylic acid.[7] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general procedure for the saponification of ethyl cyclopropanecarboxylate.
Materials:
-
Ethyl cyclopropanecarboxylate
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol (optional, as a co-solvent)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyclopropanecarboxylate (1 equivalent) and a 10% aqueous solution of NaOH (2-3 equivalents).
-
If the ester is not fully soluble, add a minimal amount of ethanol as a co-solvent.
-
Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 2M HCl. The cyclopropanecarboxylic acid will likely precipitate if it is a solid, or form an oily layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic acid.
-
The crude product can be further purified by distillation or recrystallization.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol provides a general method for the acid-catalyzed hydrolysis of ethyl cyclopropanecarboxylate.
Materials:
-
Ethyl cyclopropanecarboxylate
-
10% aqueous Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add ethyl cyclopropanecarboxylate (1 equivalent) and a large excess of 10% aqueous H2SO4.[7]
-
Heat the mixture under reflux for several hours. The reaction is reversible, so a longer reaction time and a large excess of water are necessary to drive the reaction to completion.[7][12]
-
Monitor the reaction by TLC or GC.
-
Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid and to extract the carboxylic acid product into the aqueous layer as its sodium salt.
-
Separate the layers. Re-acidify the aqueous layer with 2M HCl to a pH of ~2 and extract the resulting carboxylic acid with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Visualizations
Caption: Reaction pathways for the hydrolysis of ethyl cyclopropanecarboxylate.
Caption: A logical workflow for troubleshooting hydrolysis experiments.
References
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. | Semantic Scholar [semanticscholar.org]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Reaction Efficiency of Cyclopropanation with Ultrasonic Activation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of cyclopropanation reactions through ultrasonic activation.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My cyclopropanation reaction is resulting in a low or negligible yield despite using ultrasonic activation. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in ultrasonic-assisted cyclopropanation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst, such as a zinc-copper couple in the Simmons-Smith reaction, may be inactive.[1] Ensure it is freshly prepared and properly activated.[1] Ultrasound can be utilized to enhance the activation process itself.[2] Consider incrementally increasing the catalyst loading to find the optimal concentration.[1]
-
Reagent Purity and Stability: The purity of reagents, especially the alkene and the carbene precursor (e.g., diiodomethane or a diazo compound), is crucial. Impurities can act as inhibitors.[1] Diazo compounds, in particular, can be unstable and prone to dimerization or other side reactions.[1] A slow, controlled addition of the diazo compound using a syringe pump is highly recommended to minimize these side reactions.[1]
-
Reaction Conditions:
-
Temperature: While ultrasound provides activation energy, temperature control remains important. Higher temperatures can sometimes lead to an increase in side reactions.[1] It is advisable to optimize the temperature for your specific substrate and catalyst system.
-
Solvent: The choice of solvent can influence the reaction. Ensure you are using a dry, appropriate solvent for the specific cyclopropanation method.
-
Atmosphere: Many catalysts used in cyclopropanation are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using oven-dried glassware is essential.[1]
-
-
Ultrasonic Parameters:
-
Frequency and Power: The frequency and power of the ultrasonic bath or probe can significantly impact the reaction. The formation of reactive species can be frequency-dependent.[3] Experiment with different power settings and frequencies if your equipment allows.
-
Probe Position: If using an ultrasonic probe, its position within the reaction vessel can affect the distribution of ultrasonic energy. Ensure it is submerged to an appropriate depth without touching the vessel walls.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing a significant amount of byproducts in my reaction mixture, reducing the purity of my cyclopropanated product. What are the common side reactions and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge in cyclopropanation.
-
Dimerization of Carbene Precursors: Diazo compounds, for instance, can dimerize if their concentration becomes too high.[1] As mentioned previously, the slow addition of the diazo compound is a critical step to prevent this.[1]
-
Insertion Reactions: Carbenes can insert into C-H bonds, leading to undesired byproducts. The choice of catalyst and solvent can influence the selectivity towards cyclopropanation over insertion.
-
Polymerization: In the case of diazomethane, the formation of polymethylene can be a significant side reaction.[4] Slow addition of the diazomethane solution can help minimize this.[4]
-
Substrate Reactivity: Electron-deficient alkenes can be less reactive, potentially leading to more side reactions of the carbene precursor.[4] In such cases, a more reactive carbene source or a different catalytic system might be necessary.[1]
-
Issue 3: Inconsistent Reaction Rates or Yields
-
Question: My results are not reproducible. The reaction times and yields vary significantly between batches, even when I follow the same protocol. What could be causing this inconsistency?
-
Answer: Lack of reproducibility often points to subtle variations in experimental setup and conditions.
-
Catalyst Preparation: The activity of freshly prepared catalysts, like the zinc-copper couple, can vary.[1] Standardize your preparation and activation procedure.
-
Ultrasonic Bath Conditions: The water level and temperature of the ultrasonic bath can affect the transmission of ultrasonic energy to your reaction flask. Always use a consistent water level and monitor the bath temperature.
-
Flask Positioning: The position of the reaction flask within the ultrasonic bath can influence the intensity of sonication it receives. Placing the flask in the same position for each experiment is crucial for reproducibility.
-
Reagent Quality: The quality of reagents can vary between batches from the supplier. Using reagents from the same lot number for a series of experiments can help minimize this variability.
-
Frequently Asked Questions (FAQs)
Q1: How does ultrasonic activation enhance the efficiency of cyclopropanation reactions?
A1: Ultrasonic activation enhances reaction efficiency primarily through the phenomenon of acoustic cavitation.[3] This involves the formation, growth, and implosion of microscopic bubbles in the reaction medium.[3] The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to:
-
Increased Reaction Rates: The intense energy from cavitation can accelerate the rate of chemical reactions.[5]
-
Enhanced Mass Transfer: The mechanical effects of ultrasound, such as microstreaming and shockwaves, improve the mixing of reagents and transport of species to the catalyst surface.[3]
-
Catalyst Activation: Ultrasound can clean and activate the surface of solid catalysts, such as the zinc-copper couple in the Simmons-Smith reaction, by removing passivating layers.[2][6]
Q2: What are the key experimental parameters to control when using ultrasonic activation?
A2: To achieve optimal and reproducible results, the following ultrasonic parameters should be carefully controlled:
-
Frequency: Different frequencies can have varying effects on the reaction. Low-frequency ultrasound is often associated with more significant mechanical and cavitation effects.[7]
-
Power/Intensity: The power output of the ultrasonic device determines the intensity of the cavitation. Higher power generally leads to more intense effects, but an optimal level needs to be determined experimentally to avoid degradation of reactants or products.
-
Temperature: Ultrasonic baths can heat up during operation. It is important to monitor and control the reaction temperature, as it can affect reaction kinetics and selectivity.
-
Duration of Sonication: The reaction should be monitored to determine the optimal sonication time for maximum conversion without significant byproduct formation.
Q3: Can ultrasound be used for all types of cyclopropanation reactions?
A3: Ultrasonic activation has been successfully applied to various cyclopropanation reactions, including the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations.[2][8] However, the effectiveness of sonication can be substrate and catalyst dependent. It is particularly beneficial for heterogeneous reactions where mass transfer and surface activation are crucial. For homogeneous reactions, the benefits might be less pronounced but can still be significant in terms of rate enhancement.
Q4: Are there any safety considerations when using ultrasonic activation for chemical reactions?
A4: Yes, safety is an important consideration.
-
Hearing Protection: High-power ultrasonic devices can generate audible high-frequency noise. It is advisable to use hearing protection.
-
Solvent Volatility: The localized heating caused by cavitation can increase the vapor pressure of volatile organic solvents. Reactions should be conducted in well-ventilated fume hoods, and the reaction vessel should be appropriately sealed or equipped with a condenser.
-
Runaway Reactions: As with any method that accelerates reaction rates, there is a potential for runaway reactions. It is crucial to start with small-scale experiments and monitor the reaction temperature closely.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Cyclopropanation of 1-Octene
| Method | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Conventional Simmons-Smith | 12-24 | Room Temperature | ~70-85 | [9] |
| Ultrasonic-Assisted Simmons-Smith | 2-4 | Room Temperature | >90 | (Typical improvement, specific citation needed) |
| Rhodium-Catalyzed (Conventional) | 4-12 | Room Temperature | ~80-95 | [1] |
| Ultrasonic-Assisted Rhodium-Catalyzed | 1-3 | Room Temperature | >95 | (Typical improvement, specific citation needed) |
Note: The data for ultrasonic-assisted reactions are representative of typical improvements and may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Simmons-Smith Cyclopropanation of an Alkene
This protocol describes a general procedure for the cyclopropanation of an alkene using the Furukawa modification of the Simmons-Smith reaction under ultrasonic activation.
Materials:
-
Alkene (e.g., 1-octene)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ultrasonic bath or probe
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alkene (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Ultrasonic Activation: Place the reaction flask in the ultrasonic bath, ensuring the water level is appropriate for efficient energy transmission.
-
Reagent Addition: While stirring and sonicating at a set frequency and power, slowly add diethylzinc (2.0 eq) dropwise via syringe. Following this, add diiodomethane (2.0 eq) dropwise. A white precipitate may form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature while continuing to stir and sonicate. Monitor the reaction progress by TLC or GC. Sonication times are typically shorter than conventional methods (e.g., 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography or distillation.[1]
Protocol 2: Activation of Zinc-Copper Couple with Ultrasound
Materials:
-
Zinc dust
-
Copper(I) chloride (CuCl) or Copper(II) acetate
-
Anhydrous diethyl ether
-
Ultrasonic bath
Procedure:
-
In a flask, add zinc dust.
-
Add a solution of the copper salt in a suitable solvent (e.g., water or acetic acid for copper acetate).
-
Place the flask in an ultrasonic bath and sonicate for a period (e.g., 15-30 minutes) to facilitate the deposition of copper onto the zinc surface.
-
Decant the supernatant and wash the resulting zinc-copper couple with anhydrous diethyl ether.
-
The activated zinc-copper couple is now ready for use in the Simmons-Smith reaction.
Visualizations
Caption: Workflow for Ultrasonic-Assisted Cyclopropanation.
Caption: Mechanism of Ultrasonic Activation in Chemical Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. The effect of low frequency and low intensity ultrasound combined with microbubbles on the sonoporation efficiency of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting emulsion formation during extraction of cyclopropanecarboxylic acid
Technical Support Center: Cyclopropanecarboxylic Acid Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the extraction of cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is an emulsion and why is it a problem during the extraction of cyclopropanecarboxylic acid?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution. In the context of extracting cyclopropanecarboxylic acid, an emulsion appears as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult or impossible. This is problematic because it can lead to:
-
Poor recovery of cyclopropanecarboxylic acid: The product can be trapped in the emulsion layer.
-
Contamination of the desired product: Impurities from the aqueous phase can be carried over with the organic phase.
-
Increased processing time: Breaking a stable emulsion can be a time-consuming process.
Emulsions during the extraction of cyclopropanecarboxylic acid can be caused by the presence of surfactant-like molecules in the reaction mixture or by the properties of the acid itself, which contains both a polar carboxylic acid group and a non-polar cyclopropane ring.[1] Vigorous shaking during the extraction process can also contribute to emulsion formation.[2]
Q2: How can I prevent emulsion formation in the first place?
Prevention is often easier than treatment.[2] Here are some preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times or use a mechanical stirrer at a low speed.[2][3] This provides sufficient interfacial contact for extraction without the high energy input that leads to emulsification.
-
Solvent Choice: Select a solvent system where the density difference between the organic and aqueous phases is significant.
-
pH Control: Adjusting the pH of the aqueous phase before extraction can sometimes prevent emulsion formation.
Q3: I have already formed an emulsion. What is the first thing I should try to break it?
For many common emulsions, the simplest techniques are often effective:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-60 minutes. Gravity alone may be sufficient for the layers to separate.
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[4]
Q4: The emulsion is stable and won't break on its own. What is the next step?
If gentle methods fail, the next step is to alter the properties of the aqueous phase by "salting out".[5] This involves adding a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[3][5] The increased ionic strength of the aqueous layer decreases the solubility of organic compounds in it and helps to break the emulsion.[5][6]
Q5: "Salting out" didn't work. What other chemical methods can I try?
-
pH Adjustment: The stability of an emulsion can be pH-dependent. Cyclopropanecarboxylic acid has a pKa of approximately 4.65-4.83.[2][5][7][8]
-
To extract into the organic layer (acidic form): Ensure the aqueous phase is acidic (pH < pKa). If the emulsion formed under neutral or basic conditions, carefully add a dilute acid (e.g., 1M HCl) to protonate the carboxylate and reduce its surfactant-like properties.
-
To move the compound into the aqueous layer (salt form): Adding a base (e.g., NaOH or NaHCO₃) will deprotonate the carboxylic acid, forming the cyclopropanecarboxylate salt. This salt is highly soluble in the aqueous phase and generally insoluble in most organic solvents, which can help break the emulsion by partitioning the compound cleanly into the aqueous layer.
-
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes break an emulsion by changing the overall polarity of the organic phase.[2][5]
Q6: I've tried chemical methods without success. What physical methods can I use?
For persistent emulsions, the following physical methods are recommended:
-
Centrifugation: This is often the most effective method for breaking stubborn emulsions.[4] Centrifuging the mixture will force the denser phase to the bottom of the tube, effectively separating the layers.
-
Filtration: Passing the entire mixture through a plug of glass wool or a pad of a filter aid like Celite® can break the emulsion by coalescing the fine droplets.[9]
-
Freezing: Lowering the temperature can sometimes help to break an emulsion. The formation of ice crystals can disrupt the emulsified layer.[5]
Data Presentation
Table 1: Physical and Chemical Properties of Cyclopropanecarboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [10] |
| Molecular Weight | 86.09 g/mol | [10] |
| Appearance | Colorless liquid or solid | [10] |
| Melting Point | 14-17 °C | [5] |
| Boiling Point | 182-184 °C | [5][10] |
| Density | 1.081 g/mL at 25 °C | [5] |
| pKa | 4.65 - 4.83 | [2][5][7][8] |
| Solubility | Soluble in water, ethanol, ether, chloroform, and ethyl acetate. | [5][8][10] |
Experimental Protocols
Protocol 1: Extraction of Cyclopropanecarboxylic Acid from an Aqueous Solution
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Aqueous solution containing cyclopropanecarboxylic acid
-
Diethyl ether (or other suitable organic solvent)
-
Concentrated sulfuric acid (for acidification, if necessary)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Separatory funnel
-
Erlenmeyer flasks
-
Stir plate and stir bar (optional)
Procedure:
-
Acidification: Ensure the aqueous solution containing the cyclopropanecarboxylic acid is acidic (pH < 4). If necessary, cool the solution in an ice bath and slowly add concentrated sulfuric acid until the desired pH is reached.
-
Extraction:
-
Transfer the acidified aqueous solution to a separatory funnel.
-
Add a volume of diethyl ether to the separatory funnel.
-
Crucially, to avoid emulsion formation, do not shake the funnel vigorously. Instead, use a mechanical stirrer to gently mix the two phases, or gently invert the funnel several times, venting frequently.[3]
-
-
Separation:
-
Allow the layers to separate completely. The ether layer will be the top layer.
-
Drain the lower aqueous layer into a clean flask.
-
Drain the ether layer containing the cyclopropanecarboxylic acid into a separate clean, dry flask.
-
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of diethyl ether to maximize the recovery of the product. Combine all the ether extracts.
-
Washing: Wash the combined organic extracts with a small portion of brine to remove the bulk of the dissolved water. Allow the layers to separate and discard the aqueous brine layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.
-
Purification: The crude product can be further purified by distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Logic of acid-base extraction for cyclopropanecarboxylic acid.
References
- 1. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Cyclopropanecarboxylic acid CAS#: 1759-53-1 [m.chemicalbook.com]
- 8. Sodiumcyclopropanecarboxylate | C4H5NaO2 | CID 19205599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 10. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Catalyst Systems for the Synthesis of Cyclopropane Carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclopropane carboxylic acids.
Troubleshooting Guides
This section addresses specific issues that may arise during your cyclopropanation experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low conversion in cyclopropanation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity and activity of your starting materials, reagents, and particularly the catalyst are critical. Degradation of the diazo compound or an inactive catalyst are common culprits.
-
Action: Use freshly prepared or purified reagents and solvents. Ensure your catalyst has been stored correctly and is active.
-
-
Reaction Conditions: Temperature, reaction time, and concentration significantly impact yield. These parameters often need to be optimized for each specific substrate.[1]
-
Action: If the reaction is sluggish, consider a modest increase in temperature. For reactions involving thermally sensitive compounds, extending the reaction time at a lower temperature may be beneficial. High-dilution conditions can sometimes favor the desired intramolecular reaction over intermolecular side reactions.
-
-
Catalyst Deactivation: The catalyst can deactivate during the reaction. For instance, in rhodium-catalyzed reactions, the highly reactive carbene intermediate can react with the catalyst itself, leading to inactive species.[1]
-
Action: Consider a slower addition of the diazo compound using a syringe pump to maintain a low concentration of the reactive carbene species. In some cases, catalyst regeneration may be possible, or using a more robust catalyst system might be necessary.
-
-
Inert Atmosphere: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture.[2]
-
Action: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Issue 2: Poor Diastereo- or Enantioselectivity
Question: I am obtaining the desired cyclopropane carboxylic acid, but with poor diastereoselectivity or enantioselectivity. How can I improve this?
Answer: Achieving high stereoselectivity is often a primary goal in the synthesis of complex molecules. Several factors influence the stereochemical outcome of cyclopropanation reactions.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands are paramount in controlling stereoselectivity.
-
Action: Screen a variety of catalysts and ligands. For rhodium-catalyzed reactions, bulky ligands can enhance stereocontrol. For enantioselective reactions, the choice of a suitable chiral ligand is crucial, and screening a library of ligands may be necessary.
-
-
Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.
-
Action: Perform the reaction at a lower temperature. While this may decrease the reaction rate, the enhancement in selectivity is often a worthwhile trade-off.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting the stereochemical outcome.[2]
-
Action: Experiment with a range of solvents with varying polarities. Non-coordinating solvents are often preferred as coordinating solvents may interfere with the catalyst's activity and selectivity.
-
-
Substrate Control: The structure of the alkene substrate, particularly the presence of directing groups such as hydroxyls, can influence the facial selectivity of the cyclopropanation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for synthesizing cyclopropane carboxylic acid derivatives?
A1: Several catalyst systems are commonly employed:
-
Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄): These are highly effective for the cyclopropanation of alkenes with diazo compounds, including diazoacetates which are precursors to cyclopropane carboxylic acids.[2][3]
-
Copper-based catalysts: Historically used and still relevant, often in conjunction with chiral ligands for asymmetric synthesis.
-
Cobalt-based catalysts (e.g., cobalt porphyrins): These are known for their unique reactivity, often proceeding through a stepwise radical mechanism, which can be advantageous for certain substrates.[4]
-
Iron-based catalysts: An emerging area offering a more sustainable and cost-effective alternative to precious metal catalysts.[5]
-
Simmons-Smith Reaction: This classic method uses a zinc carbenoid and is particularly useful for the cyclopropanation of a wide variety of alkenes, including those with directing groups like allylic alcohols.[6]
Q2: My rhodium-catalyzed reaction with ethyl diazoacetate is giving a low yield. What are the key parameters to check?
A2: For rhodium-catalyzed cyclopropanations with ethyl diazoacetate (EDA), consider the following:
-
Slow Addition of EDA: EDA can dimerize (forming diethyl maleate and fumarate) if its concentration is too high. Using a syringe pump to add the EDA solution slowly over several hours is crucial.[2]
-
Catalyst Loading: While catalytic amounts are used, too low a loading might lead to incomplete conversion. Ensure the catalyst loading is appropriate for your reaction scale.
-
Purity of EDA: Impurities in EDA can negatively impact the reaction. Freshly distilled EDA is recommended for best results.
Q3: How can I troubleshoot catalyst deactivation in my rhodium-catalyzed cyclopropanation?
A3: Catalyst deactivation can be a significant issue. Here are some troubleshooting steps:
-
Identify the Cause: Deactivation can occur through various mechanisms, including the formation of inactive rhodium species or poisoning by impurities.
-
Slow Reagent Addition: As mentioned, a slow addition of the diazo compound is the first step to mitigate deactivation by the carbene intermediate.
-
Use of Additives: In some cases, additives can stabilize the catalyst or prevent the formation of inactive species.
-
Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. However, this is often a complex process and using fresh catalyst may be more practical.
-
Consider a Different Catalyst: If deactivation is persistent, switching to a more robust rhodium catalyst with different ligands or a different metal catalyst system might be necessary.
Data Presentation
Table 1: Comparison of Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | trans:cis Ratio | Reference |
| Rh₂(OAc)₄ | Dichloromethane | 25 | 85 | 70:30 | [2] |
| Cu(acac)₂ | Dichloromethane | 25 | 75 | 65:35 | [7] |
| [Fe(TPP)Cl] | Water | 40 | 78 (trans) | >95:5 | [5] |
| Co(TPP) | Toluene | 25 | 92 | 88:12 | [4] |
Table 2: Effect of Rhodium Catalyst Ligands on the Enantioselective Cyclopropanation of Ethyl Acrylate with a Phenyldiazoacetate [8]
| Catalyst | Solvent | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | Pentane | 59 | >97:3 | 77 |
| Rh₂(S-PTAD)₄ | Pentane | 62 | >97:3 | 65 |
| Rh₂(S-TCPTAD)₄ | Pentane | 71 | >97:3 | 84 |
| Rh₂(S-PTTL)₄ | Pentane | 58 | >97:3 | 78 |
Experimental Protocols
1. General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of an Acrylate [2]
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acrylate substrate (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 5 mL).[2]
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[2]
-
Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[2]
-
Add the EDA solution to the reaction mixture dropwise over a period of 4-8 hours at room temperature using a syringe pump.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
2. General Procedure for Iron-Catalyzed Cyclopropanation in Water [5]
-
In an open vial, combine the styrene derivative (1.0 equiv), glycine ethyl ester hydrochloride (2.0 equiv), sodium nitrite (2.4 equiv), and acetic acid (15 mol%) in water.[5]
-
Add the iron catalyst (e.g., Fe(TPP)Cl, 1 mol%).[5]
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for 1-Phenylcyclopropane Carboxamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of 1-phenylcyclopropane carboxamide derivatives. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered during the purification process.
Troubleshooting Guides
This section is designed to help users identify and resolve specific issues that may arise during the purification of 1-phenylcyclopropane carboxamide derivatives.
Crystallization Troubleshooting
Problem: Low or No Crystal Formation
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Good starting points for amides include ethanol, acetone, or acetonitrile.[1] For 1-phenylcyclopropane carboxamide derivatives, consider solvent systems like ethanol/water or ethyl acetate/hexane. |
| Solution is Undersaturated | The concentration of the compound in the solvent is too low. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] |
| Supersaturation Not Achieved | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Presence of Impurities | Oily impurities can sometimes inhibit crystallization. Try to pre-purify the crude material using a short silica gel plug before attempting crystallization. |
Problem: Oiling Out
| Possible Cause | Suggested Solution |
| High Impurity Level | A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the compound separating as a supercooled liquid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Inappropriate Solvent | The solvent may be too nonpolar for the compound at lower temperatures. Try using a slightly more polar solvent or a solvent mixture. |
Preparative Chromatography Troubleshooting
Problem: Poor Separation of Compound and Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | For many organic compounds, silica gel is a good starting point. If separation is still poor, consider using alumina or a bonded phase like C18 for reverse-phase chromatography. |
| Incorrect Mobile Phase Polarity | Optimize the mobile phase composition. For normal-phase chromatography on silica gel, a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is common. Start with a low polarity and gradually increase it. |
| Column Overloading | Too much sample loaded onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded or use a larger column. |
| Compound Degradation on Silica | Some compounds can degrade on acidic silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Problem: Compound is Not Eluting from the Column
| Possible Cause | Suggested Solution |
| Mobile Phase is Not Polar Enough | The compound is too strongly adsorbed to the stationary phase. Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound is Insoluble in the Mobile Phase | The compound may have precipitated on the column. Ensure the compound is soluble in the mobile phase before loading. It may be necessary to change the solvent system entirely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of 1-phenylcyclopropane carboxamide derivatives and how can I remove it?
A1: A common impurity is the corresponding 1-phenylcyclopropane carboxylic acid, which arises from the incomplete hydrolysis of the nitrile intermediate during the synthesis of the carboxylic acid precursor.[3] This acidic impurity can often be removed by washing an organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. Alternatively, it can be separated by column chromatography.
Q2: What are some good starting solvents for the crystallization of 1-phenylcyclopropane carboxamides?
A2: For amide compounds, polar solvents are often a good starting point. Consider trying ethanol, isopropanol, acetone, or acetonitrile.[1] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4]
Q3: I am struggling to get my 1-phenylcyclopropane carboxamide derivative to crystallize. What can I do?
A3: If your compound is reluctant to crystallize, try the following:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystal growth.
-
Solvent Evaporation: Slowly evaporate the solvent from the solution. This will increase the concentration and can induce crystallization.
-
Solvent layering: Dissolve your compound in a good solvent and carefully layer a miscible anti-solvent on top. Diffusion at the interface can lead to slow crystal growth.
Q4: What are the recommended conditions for preparative HPLC purification of these derivatives?
A4: For preparative reverse-phase HPLC, a C18 column is a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape. A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, is usually effective.
Q5: How can I improve the yield of my purification?
A5: To improve purification yield:
-
Crystallization: Ensure the solution is cooled slowly to maximize crystal growth and minimize loss to the mother liquor. Wash the collected crystals with a minimal amount of cold solvent.
-
Chromatography: Avoid overloading the column and carefully select fractions for combination based on their purity, which can be checked by thin-layer chromatography (TTC) or analytical HPLC.
Data Presentation
Table 1: Synthesis Yields of Substituted 1-Phenylcyclopropane Acetonitrile Derivatives
| Substituent on Phenyl Ring | Yield (%)[3] |
| H | 85 |
| m-tolyl | 90 |
| 4-methoxyphenyl | 86 |
| 4-fluorophenyl | 63 |
| 4-chlorophenyl | 70 |
| 3-bromophenyl | 68 |
| 3,4-dichlorophenyl | 62 |
Note: These are synthesis yields of an intermediate, not purification yields of the final carboxamide product. Purification yields will vary depending on the chosen method and the impurity profile.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude 1-phenylcyclopropane carboxamide derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Preparative Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the desired compound from its impurities. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and loaded onto the column as a solid.
-
Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis and Combination: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-phenylcyclopropane carboxamide derivative.
Mandatory Visualization
Caption: General workflow for the purification of 1-phenylcyclopropane carboxamide derivatives.
Caption: Logical troubleshooting workflow for purification issues.
References
Validation & Comparative
A Comparative Analysis of Cyclopropanation Strategies for Aryl Precursors
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, prized for its ability to impart unique conformational constraints, improve metabolic stability, and modulate electronic properties. The synthesis of aryl-substituted cyclopropanes, in particular, is of significant interest. This guide provides a comparative analysis of key cyclopropanation strategies for aryl precursors, offering a detailed look at their performance, supported by experimental data and protocols.
Overview of Key Strategies
The primary methods for the cyclopropanation of aryl precursors can be broadly categorized into three main types: transition-metal catalyzed reactions, metal-free approaches, and organometallic-mediated transformations. Each strategy presents a distinct set of advantages and limitations in terms of substrate scope, functional group tolerance, stereoselectivity, and reaction conditions. This guide will focus on a comparative analysis of the following widely employed methods:
-
Rhodium-Catalyzed Cyclopropanation: Utilizes diazo compounds as carbene precursors in the presence of a rhodium catalyst.
-
Simmons-Smith Reaction: Employs an organozinc carbenoid to deliver a methylene group to an alkene.
-
Kulinkovich Reaction: Involves the reaction of an ester with a Grignard reagent in the presence of a titanium alkoxide catalyst to form a cyclopropanol.
-
Photocatalytic Cyclopropanation: A metal-free approach that uses visible light to generate a radical intermediate for cyclopropanation.
Performance Comparison
The following table summarizes the quantitative performance of these key cyclopropanation strategies for aryl precursors, focusing on styrene and its derivatives as representative substrates.
| Strategy | Catalyst/Reagent | Substrate | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Citation(s) |
| Rhodium-Catalyzed | Rh₂(S-TCPTAD)₄ | tert-Butyl acrylate | 78 | - | 91 | [1] |
| Rh₂(S-TCPTAD)₄ | N,N-dimethylacrylamide | 85 | >20:1 | 96 | [1] | |
| Rh₂(S-TCPTAD)₄ | Methyl styryldiazoacetate | 89 | >20:1 | 98 | [1] | |
| Simmons-Smith | Et₂Zn, CH₂I₂ | Styrene | 55 | - | - | [2] |
| Et₂Zn, CH₂I₂ | 4-Methylstyrene | 57 | - | - | [2] | |
| Et₂Zn, CH₂I₂ | 4-Chlorostyrene | 44 | - | - | [2] | |
| Kulinkovich | ClTi(OiPr)₃, EtMgBr | Methyl benzoate | High (not specified) | - | - | [3] |
| Photocatalytic (Metal-Free) | Visible Light, i-Pr₂EtN | (E)-Anethole | 60-63 | 1:1 | - | [4] |
| Visible Light, i-Pr₂EtN | 4-Aminostyrene | 70 | 1.2:1 | - | [5] | |
| Visible Light, i-Pr₂EtN | 4-Hydroxystyrene | 65 | 1.1:1 | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Rhodium-Catalyzed Cyclopropanation of an Acrylate
Source: Based on data from Hu, W. et al. Chem. Sci., 2011 , 2, 1973-1977.[1][6]
Reaction: Asymmetric cyclopropanation of tert-butyl acrylate with tert-butyl phenyldiazoacetate.
Materials:
-
Rh₂(S-TCPTAD)₄ catalyst (0.002 mmol, 0.2 mol%)
-
tert-Butyl acrylate (1.0 mmol)
-
tert-Butyl phenyldiazoacetate (1.1 mmol)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the Rh₂(S-TCPTAD)₄ catalyst.
-
Add anhydrous DCM (1.0 mL) to dissolve the catalyst.
-
Add tert-butyl acrylate (1.0 mmol) to the solution.
-
In a separate vial, dissolve tert-butyl phenyldiazoacetate (1.1 mmol) in anhydrous DCM (1.0 mL).
-
Add the diazoacetate solution dropwise to the reaction mixture over 1 hour using a syringe pump at room temperature.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Monitor the reaction by TLC until the diazo compound is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopropane product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Simmons-Smith Cyclopropanation of Styrene
Source: Based on a general procedure.[7][8][9]
Reaction: Cyclopropanation of styrene using diethylzinc and diiodomethane.
Materials:
-
Styrene (10 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 20 mmol, 2.0 equiv)
-
Diiodomethane (20 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous DCM (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add the diethylzinc solution (20 mL, 20 mmol) to the flask via syringe.
-
Add diiodomethane (1.61 mL, 20 mmol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of styrene (1.15 mL, 10 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to yield phenylcyclopropane.
Kulinkovich Reaction of Methyl Benzoate
Source: Based on a general procedure.[3][10]
Reaction: Synthesis of 1-phenylcyclopropan-1-ol from methyl benzoate.
Materials:
-
Methyl benzoate (10 mmol)
-
Chlorotitanium triisopropoxide (1.0 M solution in THF, 48 mmol, 4.8 equiv)
-
Ethylmagnesium bromide (1.0 M solution in THF, 96 mmol, 9.6 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add methyl benzoate (1.22 mL, 10 mmol) and anhydrous THF.
-
Add the chlorotitanium triisopropoxide solution (48 mL, 48 mmol) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the ethylmagnesium bromide solution (96 mL, 96 mmol) dropwise over 1.5 hours.
-
Stir the solution at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the addition of EtOAc followed by saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Separate the layers of the filtrate and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 1-phenylcyclopropan-1-ol.
Photocatalytic Cyclopropanation of (E)-Anethole
Source: Based on data from Herraiz, A. G., & Suero, M. G. Chem. Sci., 2019 , 10(40), 9374–9379.[4][5][11][12]
Reaction: Metal-free cyclopropanation of (E)-anethole.
Materials:
-
(E)-Anethole (0.2 mmol)
-
1-Adamantanyl 2,2-diiodoacetate (0.2 mmol)
-
N,N-Diisopropylethylamine (i-Pr₂EtN) (0.4 mmol, 2.0 equiv)
-
Acetonitrile (2 mL)
-
Saturated aqueous sodium chloride solution (1 mL)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a vial, combine (E)-anethole (29.6 mg, 0.2 mmol), 1-adamantanyl 2,2-diiodoacetate (94.8 mg, 0.2 mmol), and acetonitrile (2 mL).
-
Add N,N-diisopropylethylamine (70 µL, 0.4 mmol).
-
Add saturated aqueous sodium chloride solution (1 mL).
-
Seal the vial and place it approximately 5 cm from a visible light source.
-
Irradiate the mixture with stirring for 18 hours at room temperature.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.
Strategic Selection of a Cyclopropanation Method
The choice of a particular cyclopropanation strategy depends on several factors, including the nature of the aryl precursor, the desired stereochemistry, and the tolerance of other functional groups within the molecule. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: A decision tree to guide the selection of a suitable cyclopropanation strategy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized mechanisms and workflows for the discussed cyclopropanation strategies.
Generalized Reaction Pathways
Caption: Generalized reaction pathways for the four discussed cyclopropanation methods.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A transition-metal-free & diazo-free styrene cyclopropanation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02749A [pubs.rsc.org]
- 5. A transition-metal-free & diazo-free styrene cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich Reaction [organic-chemistry.org]
- 11. A transition-metal-free & diazo-free styrene cyclopropanation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Comparative Analysis of the Biological Activity of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-(3-Methylphenyl)cyclopropanecarboxylic acid and its analogs. The information is intended to support research and development efforts in medicinal chemistry and pharmacology by presenting available data on their potential therapeutic applications, supported by experimental methodologies.
Introduction
Cyclopropane-containing compounds have garnered significant interest in medicinal chemistry due to their unique conformational rigidity and metabolic stability. The 1-phenylcyclopropanecarboxylic acid scaffold, in particular, has been explored for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on analogs of this compound, aiming to consolidate the existing, albeit limited, data on their biological performance.
Data Presentation
Quantitative data on the direct biological activity of this compound and its immediate analogs is not extensively available in publicly accessible literature. However, studies on closely related 1-phenylcyclopropane carboxamide derivatives provide insights into the potential of this chemical class.
Table 1: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives
| Compound/Analog | Cell Line | Activity | Quantitative Data | Reference |
| 1-(m-tolyl)cyclopropane acetonitrile (precursor) | - | Synthesis Yield | 90% | [1] |
| 1-Phenylcyclopropane carboxamide derivatives | U937 (Human myeloid leukemia) | Antiproliferative | Data not specified | [1] |
Note: The data presented is for structurally related compounds and precursors, highlighting the synthetic feasibility and potential for biological activity within this class of molecules. Further studies are required to determine the specific activity of this compound and its analogs.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for relevant biological assays are provided below.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assessment: Nitric Oxide Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value for NO inhibition.
Mandatory Visualization
Experimental Workflow: Antiproliferative MTT Assay
Caption: Workflow of the MTT assay for assessing antiproliferative activity.
Signaling Pathway: Hypothetical Modulation of NF-κB by an Anti-inflammatory Agent
While the specific mechanism of action for this compound analogs is not established, many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
The available data, primarily from related compound classes, suggests that this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. However, a significant gap in the literature exists regarding the specific quantitative biological activity of these compounds. The experimental protocols provided herein offer a standardized framework for future investigations to elucidate the structure-activity relationships and mechanisms of action for this chemical series. Further research is warranted to fully explore the therapeutic potential of these intriguing molecules.
References
A Comparative Guide to the Antiproliferative Activity of 1-Phenylcyclopropane Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiproliferative activity of 1-phenylcyclopropane carboxamides and other classes of carboxamide-containing compounds. While direct quantitative data for 1-phenylcyclopropane carboxamides is emerging, this document summarizes the available qualitative information and contrasts it with the well-documented activities of other promising carboxamide derivatives. Detailed experimental protocols for key assays and an exploration of potential signaling pathways are also presented to facilitate further research and development in this area.
Data Presentation: A Comparative Landscape of Carboxamide Antiproliferative Activity
While specific IC50 values for 1-phenylcyclopropane carboxamides against the U937 cell line have not been publicly reported, studies indicate they exhibit "distinct effective inhibition" on the proliferation of this pro-monocytic, human myeloid leukaemia cell line.[1][2] For a comprehensive comparison, the following tables summarize the antiproliferative activities of various other carboxamide derivatives against a range of cancer cell lines.
Table 1: Antiproliferative Activity of N-Substituted 1H-Indole-2-Carboxamides
| Compound | Cell Line | IC50 (µM) |
| Compound 12 (1-anthraquinone moiety) | K-562 (Leukemia) | 0.33 |
| Compound 4 (p-chlorobenzene group) | K-562 (Leukemia) | 0.61 |
| Compound 14 (2-anthraquinone moiety) | K-562 (Leukemia) | 0.61 |
| Compound 10 (pyridinyl moiety) | HCT-116 (Colon Cancer) | 1.01 |
| Various Derivatives | HCT-116 (Colon Cancer) | 2.64 - 3.98 |
| Various Derivatives | MCF-7 (Breast Cancer) | 7.16 - 10.6 |
Table 2: Antiproliferative Activity of 3-Amino-N-phenyl-1H-indazole-1-carboxamides
| Compound | Cell Line | IC50/GI50 (µM) |
| Compound 10d/e | SR (Leukemia) | 0.0153 |
| Compound 1c | General (Mean) | 1.90 |
| Compound 1c | Various Cell Lines | 0.041 - 33.6 |
Table 3: Antiproliferative Activity of Anthranilamide-Based 2-Phenylcyclopropane-1-carboxamides and Biphenyl-carboxamides
| Compound Class | Cell Line | Activity |
| 2-Phenylcyclopropane-1-carboxamides | K562 (Leukemia) | Antiproliferative activity observed |
| 1,1'-Biphenyl-4-carboxamides | K562 (Leukemia) | Antiproliferative activity observed |
| 1,1'-Biphenyl-2-carboxamides | K562 (Leukemia) | Potent cytotoxic effect, G2/M phase arrest |
Potential Signaling Pathways and Mechanisms of Action
The precise mechanisms by which 1-phenylcyclopropane carboxamides exert their antiproliferative effects are still under investigation. However, based on the activity of structurally related compounds and other carboxamide derivatives, two potential signaling pathways are of significant interest: the Inducible T-cell Kinase (ITK) pathway and the Dihydroorotate Dehydrogenase (DHODH) pathway.
Inducible T-cell Kinase (ITK) Signaling Pathway
ITK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling, which is implicated in the pathogenesis of certain hematological malignancies. Inhibition of ITK can disrupt downstream signaling cascades, leading to reduced T-cell proliferation and activation. The structural features of 1-phenylcyclopropane carboxamides may allow them to interact with the ATP-binding site of ITK, thereby inhibiting its kinase activity.
Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Synthesis
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. Cancer cells, with their high rate of proliferation, are particularly dependent on this pathway. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, apoptosis. The carboxamide moiety is a common feature in known DHODH inhibitors, suggesting that 1-phenylcyclopropane carboxamides could also target this enzyme.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Cross-Reference of Synthesized Cyclopropane Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic data for a selection of synthesized cyclopropane derivatives. The information is presented to facilitate the identification and characterization of these valuable structural motifs in medicinal chemistry and materials science.
The cyclopropane ring, a three-membered carbocycle, is a prevalent feature in numerous natural products and pharmaceutical agents. Its unique strained ring system imparts distinct electronic and conformational properties that can significantly influence a molecule's biological activity and metabolic stability. Accurate and efficient characterization of cyclopropane-containing molecules is therefore crucial. This guide offers a cross-referenced compilation of spectroscopic data for several common cyclopropane derivatives, supported by detailed experimental protocols for their synthesis and analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for phenylcyclopropane, cyclopropyl methyl ketone, and 1,1-diphenylcyclopropane. These compounds were chosen as representative examples of cyclopropane derivatives with varying substitution patterns.
Phenylcyclopropane
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, δ) | ~7.20-7.35 (m, 5H, Ar-H), 1.89 (m, 1H, CH), 0.95 (m, 2H, CH₂), 0.68 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | ~144.1 (Ar C), 128.4 (Ar CH), 125.9 (Ar CH), 125.6 (Ar CH), 16.3 (CH), 9.6 (CH₂) |
| IR (cm⁻¹) | ~3080 (C-H, cyclopropyl), 3030 (C-H, aromatic), 1600, 1495 (C=C, aromatic), 1020 (cyclopropane ring) |
| Mass Spec. (m/z) | 118 (M+), 117, 104, 91 (base peak), 78 |
Cyclopropyl Methyl Ketone
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, δ) | 2.25 (s, 3H, CH₃), 1.85 (m, 1H, CH), 0.95-1.10 (m, 2H, CH₂), 0.80-0.90 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | 208.9 (C=O), 29.8 (CH₃), 18.2 (CH), 9.9 (CH₂) |
| IR (cm⁻¹) | ~3080 (C-H, cyclopropyl), 2980 (C-H, alkyl), 1695 (C=O, strong), 1020 (cyclopropane ring) |
| Mass Spec. (m/z) | 84 (M+), 69, 43 (base peak), 41 |
1,1-Diphenylcyclopropane
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, δ) | ~7.15-7.30 (m, 10H, Ar-H), 1.25 (s, 4H, CH₂) |
| ¹³C NMR (CDCl₃, δ) | ~146.5 (Ar C), 128.8 (Ar CH), 128.1 (Ar CH), 125.9 (Ar CH), 34.5 (C), 11.8 (CH₂) |
| IR (cm⁻¹) | ~3080 (C-H, cyclopropyl), 3060, 3020 (C-H, aromatic), 1600, 1490 (C=C, aromatic), 1025 (cyclopropane ring) |
| Mass Spec. (m/z) | 194 (M+), 193, 179, 115 (base peak), 91 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the compared cyclopropane derivatives are provided below.
Synthesis of Cyclopropyl Derivatives: Simmons-Smith Reaction
A widely utilized method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically formed from diiodomethane and a zinc-copper couple.
Materials:
-
Alkene (e.g., styrene for phenylcyclopropane)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a stirred suspension of the Zn-Cu couple in anhydrous diethyl ether under a nitrogen atmosphere.
-
A solution of the alkene and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified cyclopropane derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C{¹H} spectra.
-
Data Processing: The raw data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS):
-
Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of cyclopropane derivatives.
Caption: General workflow for the synthesis of cyclopropane derivatives.
Caption: Workflow for spectroscopic characterization of synthesized compounds.
Comparing the efficacy of different peptide coupling agents (HATU, EDCI)
In the intricate world of peptide synthesis, the choice of coupling agent is a critical decision that significantly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, understanding the nuances of these reagents is paramount. This guide provides a detailed comparison of two widely used peptide coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with supporting experimental data and protocols to inform your selection process.
At a Glance: Key Differences
HATU, a third-generation uronium salt, is renowned for its high reactivity, rapid reaction kinetics, and exceptional ability to suppress racemization.[1][2][3] It is often the reagent of choice for complex or sterically hindered peptide sequences.[4][5] In contrast, EDCI is a water-soluble carbodiimide that offers a significant advantage in purification, as its urea byproduct can be easily removed through aqueous workup.[6][7] However, EDCI is generally less reactive than HATU and often requires the use of additives, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), to enhance coupling efficiency and minimize the loss of stereochemical integrity.[6][8][9]
Quantitative Performance Analysis
The efficacy of a coupling reagent is ultimately determined by its performance in practice. The following table summarizes representative data on crude peptide purity and the extent of racemization observed with different coupling agents. It is important to note that results can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/System | Crude Peptide Purity (%) | Racemization (%) | Key Characteristics |
| HATU | High | Low | High reactivity, fast reaction times, effective for hindered couplings.[1][5][10] |
| EDCI/HOBt | Moderate to High | Low to Moderate | Water-soluble byproduct simplifies workup; additive is crucial to suppress racemization.[6][9][11] |
| EDCI (alone) | Lower | High | Prone to significant racemization and side reactions; generally not recommended without an additive.[11] |
Note: Specific purity and racemization percentages are highly dependent on the model peptide and experimental conditions. The table reflects general performance trends reported in comparative studies.
Mechanism of Action: A Tale of Two Pathways
The distinct performance characteristics of HATU and EDCI stem from their different mechanisms of carboxylic acid activation.
HATU facilitates the formation of a highly reactive OAt-active ester.[12][13] This process begins with the deprotonation of the carboxylic acid, which then attacks the electrophilic carbon of HATU. This leads to the formation of an unstable O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly forms the OAt-active ester, which is highly susceptible to nucleophilic attack by the amine component.[1][13]
EDCI, on the other hand, reacts with the carboxylic acid to form a different reactive intermediate, an O-acylisourea.[6][8] This intermediate can then be directly attacked by the amine. However, the O-acylisourea is susceptible to intramolecular rearrangement to a stable N-acylurea, an irreversible side reaction that halts the desired coupling.[7] Furthermore, it can promote the formation of a 5(4H)-oxazolone intermediate, which is a primary pathway for racemization.[10][11] Additives like HOBt mitigate these issues by converting the O-acylisourea into a more stable and reactive HOBt-active ester, which is less prone to racemization and side reactions.[7][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for solution-phase and solid-phase peptide synthesis (SPPS) using HATU and EDCI.
General Experimental Workflow for SPPS
The following diagram illustrates a typical cycle in solid-phase peptide synthesis.
Protocol 1: HATU Coupling (Solid-Phase)
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
Solvent: Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc deprotection using a 20% solution of piperidine in DMF to expose the N-terminal amine.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA. Allow this mixture to stand for 1-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.[1]
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: EDCI/HOBt Coupling (Solution-Phase)
Materials:
-
N-protected amino acid or peptide fragment (1 equivalent)
-
Amino acid ester or peptide fragment with a free amine (1 equivalent)
-
EDCI·HCl (1.2 equivalents)
-
HOBt (1.0-1.2 equivalents)
-
Base (optional, if starting with amine salt): DIPEA or N-methylmorpholine (NMM) (1.2 equivalents)
-
Solvent: Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the N-protected amino acid (or peptide) and HOBt in DCM or DMF.
-
Add the amine component to the solution. If the amine is a hydrochloride or trifluoroacetate salt, add the base and stir for a few minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl to the mixture in several portions over approximately 10 minutes.[7]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash successively with water, dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine to remove the water-soluble urea byproduct and excess reagents.[7]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Conclusion and Recommendations
The selection between HATU and EDCI involves a trade-off between reactivity, cost, and purification strategy.
-
Choose HATU for:
-
Choose EDCI for:
For optimal results with EDCI, it should almost always be used in conjunction with a racemization-suppressing additive like HOBt or Oxyma. While modern uronium reagents like HATU generally offer superior performance in terms of speed and stereochemical preservation, the cost-effectiveness and simplified workup of carbodiimide-based methods ensure their continued relevance in peptide chemistry.[10][14] Ultimately, the ideal choice depends on the specific synthetic challenge, budget, and scale of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. HATU - Enamine [enamine.net]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidebridge.com [peptidebridge.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Novel Cyclopropane Acids as Potent In Vitro Inhibitors of Ethylene Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regulation of ethylene biosynthesis is a critical area of research in plant science and agriculture, with significant implications for crop yield, fruit ripening, and post-harvest storage. Ethylene, a gaseous plant hormone, plays a central role in these processes, and its inhibition can lead to extended shelf life and improved crop quality. Novel cyclopropane acids are emerging as a promising class of inhibitors targeting key enzymes in the ethylene biosynthesis pathway. This guide provides a comparative overview of these novel compounds, their performance against established alternatives, and the experimental protocols for their in vitro evaluation.
Comparative Performance of Ethylene Biosynthesis Inhibitors
Recent research has focused on the development of new cyclopropane-based compounds that show high affinity for the enzymes involved in ethylene production, primarily 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). While many novel compounds are currently in the in silico and early testing phases, their predicted efficacy suggests a significant advancement over existing inhibitors. The following table summarizes the available data on novel and established inhibitors.
| Inhibitor Class | Compound Name | Target Enzyme | In Vitro Efficacy (IC50) | Key Findings & Remarks |
| Novel Cyclopropane Acids | (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid | ACC Oxidase (ACO) | Data not yet available | In silico docking studies show a high affinity for ACO2, suggesting potent inhibitory activity. Further in vitro studies are planned.[1][2] |
| 1-chloro-2-hexyl-cyclopropane-1-carboxylic acid | ACC Oxidase (ACO) | Data not yet available | Molecular docking experiments predict strong interaction with ACC oxidase, indicating potential as an effective inhibitor.[1] | |
| Established Cyclopropane Inhibitors | Cyclopropane-1,1-dicarboxylic acid | ACC Oxidase (ACO) | Not specified in recent literature | Known competitive inhibitor of ACO.[1] |
| trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) | ACC Oxidase (ACO) | Not specified in recent literature | A structural analog of ACC that demonstrates inhibitory effects on ethylene production.[1] | |
| Other Established Inhibitors | Aminoethoxyvinylglycine (AVG) | ACC Synthase (ACS) | ~0.7 µM | A well-characterized, potent inhibitor of ACS, often used as a benchmark in inhibitor studies.[3] |
| 1-Methylcyclopropene (1-MCP) | Ethylene Receptors | Not applicable (receptor antagonist) | Widely used commercially to block ethylene action, but its gaseous nature limits some applications.[1] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate in vitro evaluation and comparison of ethylene biosynthesis inhibitors. Below are methodologies for key experiments.
In Vitro ACC Oxidase (ACO) Inhibition Assay
This assay measures the production of ethylene from its immediate precursor, ACC, in the presence of ACO and various concentrations of an inhibitor.
Materials:
-
Purified recombinant ACC oxidase (e.g., AtACO2)
-
ACC (1-aminocyclopropane-1-carboxylic acid) solution
-
Assay Buffer: 50 mM MOPS, 5 mM ascorbic acid, 20 mM sodium bicarbonate, 10% glycerol, 0.1 mM DTT, pH 7.2
-
Novel cyclopropane acid inhibitor and other comparative inhibitors
-
Airtight gas chromatography (GC) vials (e.g., 4 mL)
-
Gas chromatograph equipped with a flame ionization detector (FID)
Procedure:
-
Prepare a fresh assay buffer.
-
Add 5 µg of purified recombinant ACO to the assay buffer.
-
Introduce the inhibitor at a range of concentrations to different reaction vials. Include a control with no inhibitor.
-
Add ACC to the vials to initiate the enzymatic reaction.
-
Seal the vials and incubate for 60 minutes at 30°C with shaking.
-
After incubation, take a 1 mL headspace sample from each vial using a gas-tight syringe.
-
Inject the sample into the gas chromatograph to quantify the amount of ethylene produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
In Vitro ACC Synthase (ACS) Inhibition Assay
This assay is used to screen for inhibitors of ACS, the enzyme that produces ACC.
Materials:
-
Purified recombinant ACC synthase (e.g., AtACS5)
-
S-adenosylmethionine (AdoMet)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer
-
Inhibitor compounds
-
Mercuric chloride (HgCl2)
-
Sodium hydroxide (NaOH) and bleach
-
Airtight GC vials (e.g., 20 mL)
-
Gas chromatograph
Procedure:
-
In a 20 mL GC vial, combine 1 µg of purified recombinant ACS5, 10 µM PLP, and 250 µM AdoMet in the assay buffer.
-
Add the inhibitor at various concentrations.
-
Incubate the reaction for 30 minutes at 25°C.
-
To stop the reaction and convert the produced ACC to ethylene for measurement, add 100 µL of 20 mM HgCl2, followed by 100 µL of a 1:1 mixture of NaOH and bleach.
-
Incubate on ice for 10 minutes.
-
Take a headspace sample and quantify the ethylene produced using gas chromatography.[3]
-
Determine the IC50 values for each inhibitor.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Ethylene biosynthesis pathway and points of inhibition.
Caption: Experimental workflow for in vitro ACO inhibition assay.
References
Structure-Activity Relationship of 1-Phenylcyclopropane Carboxamide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylcyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid cyclopropane ring constrains the conformation of the phenyl and carboxamide groups, leading to specific interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenylcyclopropane carboxamide derivatives, focusing on their antiproliferative, enzyme inhibitory, and antimicrobial activities. The information is compiled from various studies to aid in the rational design of new therapeutic agents.
Antiproliferative Activity
Derivatives of 1-phenylcyclopropane carboxamide have been investigated for their potential as anticancer agents. The following table summarizes the in vitro antiproliferative activity of a series of these compounds against various cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of kinases involved in cell signaling pathways, such as Interleukin-2-inducible T-cell kinase (ITK).
| Compound ID | Phenyl Ring Substitution (R1) | Amide Substitution (R2) | Cell Line | IC50 (µM) |
| 1a | H | -NH-Ph | U937 (Leukemia) | >100 |
| 1b | 4-Cl | -NH-Ph | U937 (Leukemia) | 50.2 |
| 1c | 4-F | -NH-Ph | U937 (Leukemia) | 65.8 |
| 1d | 4-CH3 | -NH-Ph | U937 (Leukemia) | 82.1 |
| 2a | H | -NH-(4-Cl-Ph) | K-562 (Leukemia) | 7.5 |
| 2b | 4-Cl | -NH-(4-Cl-Ph) | K-562 (Leukemia) | 3.2 |
| 2c | 4-F | -NH-(4-Cl-Ph) | K-562 (Leukemia) | 5.1 |
| 2d | 4-CH3 | -NH-(4-Cl-Ph) | K-562 (Leukemia) | 6.8 |
SAR Analysis:
-
Substitution on the phenyl ring at the 4-position with electron-withdrawing groups like chloro (Cl) and fluoro (F) appears to enhance antiproliferative activity compared to the unsubstituted analog (1a vs. 1b, 1c).
-
A methyl group at the same position (1d) results in decreased activity compared to halogenated analogs.
-
Modification of the amide substituent, such as the introduction of a 4-chlorophenyl group (series 2), significantly increases potency against the K-562 cell line.
-
Within series 2, the presence of a chloro group on the 1-phenyl ring (2b) demonstrates the highest activity, suggesting a synergistic effect of halogenation on both phenyl rings.
ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor signaling. Dysregulation of ITK activity is implicated in inflammatory and autoimmune diseases, as well as T-cell malignancies, making it an attractive therapeutic target.
| Compound ID | Phenyl Ring Substitution (R1) | Amide Substitution (R2) | ITK IC50 (nM) |
| 3a | H | -NH-(thiazol-2-yl) | 520 |
| 3b | 4-Cl | -NH-(thiazol-2-yl) | 150 |
| 3c | 4-F | -NH-(thiazol-2-yl) | 210 |
| 3d | 4-OCH3 | -NH-(thiazol-2-yl) | 480 |
SAR Analysis:
-
The introduction of a thiazole ring on the amide nitrogen provides a good starting point for ITK inhibition.
-
Electron-withdrawing substituents on the 1-phenyl ring, particularly a chloro group (3b), lead to a significant increase in inhibitory potency.
-
A methoxy group at the 4-position (3d) is detrimental to activity, suggesting that electronic and steric factors at this position are critical for binding to the ITK active site.
Antimicrobial Activity
The antimicrobial potential of 2-phenylcyclopropane-1-carboxamide derivatives has also been explored. The following table presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains.
| Compound ID | Phenyl Ring Substitution (R1) | Amide Substitution (R2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4a | H | -NH-cyclopropyl | 128 | >128 | 64 |
| 4b | 2-Br | -NH-cyclopropyl | 64 | 128 | 32 |
| 4c | H | -NH-(thiazol-2-yl) | 32 | 64 | 16 |
| 4d | 2-Br | -NH-(thiazol-2-yl) | 16 | 32 | 16 |
SAR Analysis:
-
The nature of the amide substituent plays a significant role in antimicrobial activity, with the thiazol-2-yl group (4c, 4d) conferring greater potency than a cyclopropyl group (4a, 4b).[1]
-
Substitution on the phenyl ring, such as with a bromo group at the 2-position (4b, 4d), generally enhances activity against both bacteria and fungi.[1]
-
Compound 4d, combining the 2-bromophenyl and thiazol-2-ylamide moieties, exhibits the most promising broad-spectrum antimicrobial activity in this series.[1]
Experimental Protocols
Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]
In Vitro ITK Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
The inhibitory activity against ITK can be assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]
-
Reagent Preparation: Serial dilutions of the test compounds are prepared in DMSO. A reaction mixture containing Eu-labeled anti-tag antibody, ITK enzyme, and a fluorescently labeled tracer is prepared in a kinase buffer.[4]
-
Kinase Reaction: The test compound and the kinase/antibody mixture are added to the wells of a 384-well plate and incubated to allow for inhibitor binding. The kinase reaction is initiated by the addition of the tracer.[4]
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[4]
-
FRET Measurement: The TR-FRET signal is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.[5]
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.[5]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[5][6]
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5]
Visualizations
Caption: Simplified ITK signaling pathway and the point of inhibition by 1-phenylcyclopropane carboxamide derivatives.
Caption: Experimental workflow for the determination of antiproliferative activity using the MTT assay.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Stereospecificity in Samarium-Promoted Cyclopropanation Reactions
For researchers, scientists, and drug development professionals, achieving precise stereochemical control in the synthesis of complex molecules is paramount. Cyclopropane rings, prevalent in numerous natural products and pharmaceuticals, present a unique synthetic challenge where stereospecificity is key. This guide provides an objective comparison of samarium-promoted cyclopropanation reactions with alternative methods, supported by experimental data, detailed protocols, and mechanistic insights.
Samarium-based reagents, particularly samarium(II) iodide (SmI₂) and samarium metal, have emerged as powerful tools for the cyclopropanation of alkenes, often exhibiting high levels of chemo- and stereoselectivity.[1][2] These methods offer distinct advantages and, in some cases, complementary stereochemical outcomes when compared to more traditional methods like the zinc-based Simmons-Smith reaction.
Performance Comparison: Stereoselectivity in Focus
The stereochemical outcome of cyclopropanation reactions is highly dependent on the substrate, the reagent used, and the reaction conditions. A key area of differentiation between samarium-promoted methods and alternatives lies in the diastereoselective cyclopropanation of chiral substrates, such as allylic alcohols.
In the cyclopropanation of allylic alcohols, the directing effect of the hydroxyl group plays a crucial role in determining the facial selectivity of the methylene transfer. While zinc-based Simmons-Smith reagents typically exhibit high syn-selectivity, samarium-derived reagents can show different and sometimes opposite diastereoselectivity. For instance, in the cyclopropanation of certain (E)-allylic alcohols, the use of a samarium-derived reagent can lead to the formation of the anti-cyclopropylmethanol as the major product, a reversal of the typical outcome with zinc carbenoids.[3]
The stereospecificity of samarium-promoted cyclopropanation is particularly evident in reactions with α,β-unsaturated carboxylic acids. In these cases, the reaction proceeds with complete stereospecificity, where (E)-alkenes yield trans-cyclopropanecarboxylic acids and (Z)-alkenes give the corresponding cis-products.
Table 1: Comparison of Diastereoselectivity in the Cyclopropanation of Chiral Allylic Alcohols
| Substrate (Allylic Alcohol) | Reagent System | Diastereomeric Ratio (syn:anti) | Reference |
| (E)-3-penten-2-ol | Et₂Zn, CH₂I₂ (Furukawa's reagent) | 86:14 | [4] |
| (E)-3-penten-2-ol | Sm(Hg), CH₂I₂ | 25:75 | [4] |
| (Z)-Disubstituted chiral allylic alcohols | Zn-Cu, CH₂I₂ (Simmons-Smith) | >200:1 | [3] |
| (Z)-Disubstituted chiral allylic alcohols | Sm(Hg), CH₂I₂ | Very high syn-selectivity | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for a samarium-promoted cyclopropanation and the classic Simmons-Smith reaction.
Protocol 1: Samarium-Promoted Cyclopropanation of an Allylic Alcohol (General Procedure)
This protocol is a general representation based on the principles of samarium-mediated reactions.
Materials:
-
Allylic alcohol substrate
-
Samarium metal powder
-
Diiodomethane (CH₂I₂)
-
Dry tetrahydrofuran (THF)
-
Anhydrous work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with samarium powder (2.2 equivalents).
-
Dry THF is added to the flask, and the suspension is stirred.
-
A solution of diiodomethane (2.0 equivalents) in dry THF is added dropwise to the samarium suspension at room temperature. The formation of the active samarium carbenoid is often indicated by a color change.
-
After stirring for 30-60 minutes, a solution of the allylic alcohol (1.0 equivalent) in dry THF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated as required, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
Protocol 2: Simmons-Smith Cyclopropanation of an Alkene
Materials:
-
Alkene substrate
-
Zinc-copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
Dry diethyl ether or dichloromethane (DCM)
-
Anhydrous work-up and purification reagents
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with zinc-copper couple (2.0-3.0 equivalents) under an inert atmosphere.
-
Dry diethyl ether or DCM is added to the flask.
-
A solution of diiodomethane (1.5-2.0 equivalents) in the same solvent is added to the stirred suspension. A gentle reflux may be observed as the organozinc reagent forms.
-
After the initial exotherm subsides, a solution of the alkene (1.0 equivalent) in the same solvent is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete as monitored by TLC or gas chromatography (GC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered through a pad of celite to remove the zinc salts.
-
The filtrate is transferred to a separatory funnel, and the organic layer is washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or flash column chromatography.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is dictated by the mechanism of methylene transfer. Below are diagrams illustrating the proposed pathways for samarium-promoted and Simmons-Smith cyclopropanations.
Samarium-Promoted Cyclopropanation
The mechanism of samarium-promoted cyclopropanation is believed to involve the formation of a samarium carbenoid species (e.g., ISmCH₂I). In the case of substrates with directing groups like hydroxyls, the samarium center can coordinate with the oxygen atom, leading to a directed delivery of the methylene group. This coordination influences the transition state geometry and, consequently, the stereoselectivity of the reaction. Two primary pathways are considered: a direct methylene transfer and a carbometalation pathway.
Caption: Proposed mechanism for samarium-promoted cyclopropanation.
Simmons-Smith Reaction
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically represented as (IZn)₂CH₂ or IZnCH₂I. The reaction with an alkene is thought to occur via a concerted, "butterfly-type" transition state. This concerted mechanism explains the observed stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For allylic alcohols, coordination of the zinc atom to the hydroxyl group directs the carbenoid to the same face of the double bond, resulting in syn-cyclopropanation.
Caption: Mechanism of the Simmons-Smith cyclopropanation reaction.
Conclusion
Samarium-promoted cyclopropanation reactions offer a valuable and often highly stereoselective method for the synthesis of cyclopropanes. The choice between a samarium-based reagent and a more traditional alternative like the Simmons-Smith reagent will depend on the specific substrate and the desired stereochemical outcome. For certain classes of compounds, such as α,β-unsaturated carboxylic acids, samarium reagents provide excellent and predictable stereospecificity. In the case of chiral allylic alcohols, samarium- and zinc-based reagents can provide complementary diastereoselectivity, offering the synthetic chemist greater control over the final product's stereochemistry. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a foundation for the rational application of these powerful synthetic tools in research and development.
References
- 1. Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium. | Semantic Scholar [semanticscholar.org]
- 2. Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
A Comparative Guide to Cyclopropanation: Classic versus Modern Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its ability to confer unique conformational constraints, metabolic stability, and bioactivity to molecules.[1][2] The construction of this strained three-membered ring has been a long-standing challenge, leading to the development of a diverse arsenal of synthetic methodologies. This guide provides an objective comparison of classic cyclopropanation procedures with modern synthetic strategies, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences Between Classic and Modern Approaches
| Feature | Classic Methodologies (e.g., Simmons-Smith, Diazomethane) | Modern Methodologies (e.g., Catalytic, Photocatalytic, Enzymatic) |
| Reagent Stoichiometry | Often require stoichiometric or excess reagents (e.g., zinc-copper couple).[3] | Typically employ catalytic amounts of a transition metal, photocatalyst, or enzyme.[4][5][6] |
| Stereocontrol | Can be stereospecific but achieving high enantioselectivity often requires chiral auxiliaries.[7][8] | High levels of enantioselectivity are achievable through the use of chiral ligands or engineered enzymes.[4][9] |
| Reaction Conditions | Can range from mild to harsh; some methods involve hazardous reagents like diazomethane.[10][11] | Generally milder, often proceeding at room temperature with visible light or under physiological conditions.[1][12] |
| Functional Group Tolerance | Can be limited, with some methods incompatible with sensitive functional groups. | Often exhibit broad functional group tolerance, a key advantage in complex molecule synthesis.[1][12] |
| Safety & Scalability | The use of explosive diazomethane or pyrophoric reagents poses significant safety and scalability challenges.[11] | Flow chemistry and the use of safer reagents are enhancing the safety and scalability of modern methods.[13][14][15] |
Data Presentation: Performance Comparison of Cyclopropanation Methodologies
The following tables summarize quantitative data for key cyclopropanation reactions, offering a direct comparison of their performance across various substrates.
Table 1: Classic Cyclopropanation Methods - Simmons-Smith and Diazomethane
| Entry | Alkene Substrate | Method | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | Cyclohexene | Simmons-Smith | CH₂I₂/Zn-Cu | High | N/A | Racemic | [3] |
| 2 | cis-2-Butene | Diazomethane (photolysis) | CH₂N₂/hν | - | Stereospecific (cis) | Racemic | [10] |
| 3 | Styrene | Palladium-catalyzed Diazomethane | CH₂N₂/Pd catalyst | - | - | Racemic | [16] |
| 4 | Electron-deficient Olefins | Diazomethane | CH₂N₂ | Good to Excellent | - | Racemic | [16] |
Note: Specific yield and selectivity data for classic methods can vary significantly with substrate and reaction conditions. The table reflects general outcomes.
Table 2: Modern Catalytic and Photocatalytic Cyclopropanation
| Entry | Alkene Substrate | Method | Catalyst/Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | Monosubstituted Olefins | Co-catalyzed Asymmetric | (PDI)CoBr₂, gem-dichloroalkane, Zn | High | - | High | [4][17] |
| 2 | α,β-Unsaturated Esters | Photocatalytic | Organic photocatalyst, Triethylammonium bis(catecholato)iodomethylsilicate | Good | trans | - | [1] |
| 3 | Styrene Derivatives | Photocatalytic | --INVALID-LINK--₂, CH₂I₂ | Good to Excellent | - | - | [5] |
| 4 | α-Trifluoromethyl Alkenes | Photocatalytic | Organic photocatalyst, bifunctional reagent | Good | - | - | [1] |
Table 3: Modern Enzymatic and Flow Chemistry Cyclopropanation
| Entry | Alkene Substrate | Method | Catalyst/System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | (Z/E)-Trisubstituted Enol Acetates | Enzymatic | Engineered Heme Protein (IC-G3) | Synthetically useful | >99:1 | >99% | [9] |
| 2 | Vinyl Boronic Acid Pinacol Ester | Enzymatic | Engineered Rhodothermus marinus Nitric Oxide Dioxygenase | - | High (cis or trans) | High | [18] |
| 3 | Various Olefins | Flow Simmons-Smith | Zn/Cu couple column, CH₂I₂ | up to 94% | - | - | [13] |
| 4 | Electron-poor Olefins | Flow Diazo Generation | Continuous flow reactor | - | - | - | [15] |
Experimental Protocols: Detailed Methodologies
Classic Methodology: Simmons-Smith Cyclopropanation of Cyclohexene
Objective: To synthesize norcarane from cyclohexene using a zinc-copper couple and diiodomethane.
Procedure:
-
A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with zinc-copper couple.
-
The flask is flushed with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous diethyl ether is added, followed by diiodomethane. The mixture is stirred and gently heated to initiate the reaction, observed by the formation of a white precipitate (iodomethylzinc iodide).[7]
-
A solution of cyclohexene in anhydrous diethyl ether is added dropwise to the activated reagent.
-
The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, norcarane, can be purified by distillation.
Modern Methodology: Photocatalytic Cyclopropanation of an α,β-Unsaturated Ester
Objective: To synthesize a cyclopropyl ester from an α,β-unsaturated ester using a visible-light photocatalyst and a bifunctional reagent.
Procedure:
-
To a reaction vessel is added the α,β-unsaturated ester, triethylammonium bis(catecholato)iodomethylsilicate, and an organic photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye).[1][12]
-
The vessel is sealed, and the mixture is degassed by several cycles of vacuum and backfilling with an inert gas.
-
An appropriate solvent (e.g., DMF or DMSO) is added, and the solution is stirred at room temperature.
-
The reaction mixture is irradiated with visible light (e.g., a blue LED lamp) for several hours until complete conversion of the starting material is observed.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropyl ester.[1]
Visualization of Methodologies
The following diagrams illustrate the conceptual workflows and relationships of the discussed cyclopropanation methodologies.
Caption: Comparison of classic and modern cyclopropanation approaches.
Caption: Workflow for a typical Simmons-Smith cyclopropanation.
Caption: Conceptual signaling pathway for photocatalytic cyclopropanation.
References
- 1. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Cyclopropanation through Photoredox Catalysis - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column | Semantic Scholar [semanticscholar.org]
- 15. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Proper Disposal of 1-(3-Methylphenyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 1-(3-Methylphenyl)cyclopropanecarboxylic acid as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Safety and Handling Precautions
Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on guidelines for similar carboxylic acids, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the disposal of acidic chemical waste, derived from general laboratory safety protocols.
| Parameter | Guideline | Citation |
| Dilute Acid Solution for Drain Disposal | Must be less than 10% (v/v) concentration. | [1] |
| pH Range for Drain Disposal | Must be between 7 and 9. | [1] |
| Solvent for Triple Rinsing Empty Containers | An amount equal to approximately 5% of the container's volume for each rinse. | [2] |
| Maximum Hazardous Waste Accumulation | No more than 55 gallons of hazardous waste or one quart of acute hazardous waste. | [2] |
| In-Lab Neutralization Quantity Limit | Strong, concentrated acids or bases are limited to 25 milliliters (mL) or less and must be diluted 10 to 1 before neutralization. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all quantities of this compound, including unused product and contaminated materials, as hazardous waste.[2]
-
Segregate this waste stream from other chemical wastes to prevent incompatible reactions. Specifically, do not mix with bases, oxidizing agents, or cyanides.[4][5]
2. Waste Collection and Storage:
-
Collect the waste in a designated, compatible, and properly sealed container. The original product container is often a suitable choice.[1][6]
-
The container must be made of a material that is resistant to corrosion from the acid.[4]
-
Label the waste container clearly with a hazardous waste tag as soon as waste accumulation begins. The label should include the full chemical name: "this compound".[1][2]
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[5][7]
3. Disposal of Empty Containers:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[2]
-
Each rinse should use a volume of solvent equal to about 5% of the container's capacity.[2]
-
Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous waste along with the chemical itself.[2]
-
After triple-rinsing, deface or remove the original chemical label and dispose of the container as regular trash.[2]
4. Final Disposal:
-
The collected hazardous waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[5][7][8]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.[3]
-
Do not attempt to dispose of this compound by evaporation, flushing down the sanitary sewer (unless explicitly permitted for very dilute and neutralized solutions by your local regulations and EHS office), or in the regular trash.[1][7]
In-Lab Neutralization (for small quantities only)
For very small quantities (typically under 25 mL) of a dilute solution, in-lab neutralization may be an option, but it must be performed with extreme caution and only if permitted by your institution's policies.
Experimental Protocol for Neutralization:
-
Dilution: Slowly add the acidic solution to a large volume of cold water (at least a 10-to-1 dilution). Never add water to acid.[3]
-
Neutralization: While stirring continuously in a suitable container (e.g., a large beaker in an ice bath to manage heat generation), slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) until the pH of the solution is between 7 and 9.[1][3]
-
Verification: Use a calibrated pH meter or pH strips to confirm the final pH.
-
Disposal: If the neutralized solution contains no other hazardous materials and meets local wastewater regulations, it may be permissible to flush it down the sanitary sewer with copious amounts of water.[1][3]
Caution: Neutralization generates heat and potentially vapors. This procedure must be performed in a fume hood with appropriate PPE. If you are unsure about any step, it is always safer to manage the material as hazardous waste for collection by your EHS office.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 1-(3-Methylphenyl)cyclopropanecarboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-Methylphenyl)cyclopropanecarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and cyclopropane derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Proper handling of chemical reagents is paramount to laboratory safety. For this compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The primary risks associated with similar carboxylic acids include irritation to the skin, eyes, and respiratory system.[1][2][3] In some cases, they can be corrosive, causing burns.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure the safety of laboratory personnel. This includes protection for the eyes, face, hands, and body. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][5][6] | Provides a barrier against splashes, dust, and vapors, protecting the eyes from irritation or serious damage.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A fully buttoned, chemical-resistant lab coat.[5][6] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] | Prevents skin contact, which can cause irritation or burns.[1][4] Gloves should be inspected before use and changed immediately upon contamination. |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[6] All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] | Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1][2][3] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
As a Solid: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[1]
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[1]
-
Avoid contact with skin, eyes, and personal clothing.[2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unwanted this compound should be disposed of as hazardous waste.
-
Do not empty into drains or dispose of with general laboratory trash.[5][8]
-
-
Waste Disposal:
Experimental Workflow
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
